Ethyl 2-(cyclopropylamino)acetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(cyclopropylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-10-7(9)5-8-6-3-4-6/h6,8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZPZBSGYPGXEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001289712 | |
| Record name | Glycine, N-cyclopropyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001289712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71922-62-8 | |
| Record name | Glycine, N-cyclopropyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71922-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-cyclopropyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001289712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(cyclopropylamino)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(cyclopropylamino)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 2-(cyclopropylamino)acetate, a valuable building block in medicinal chemistry and drug development. This document details a reliable synthetic protocol and outlines the expected analytical data for the compound's characterization.
Introduction
This compound (C₇H₁₃NO₂) is a secondary amine derivative containing a cyclopropyl moiety and an ethyl ester group. These structural features make it an attractive intermediate for the synthesis of a variety of more complex molecules with potential therapeutic applications. The presence of the cyclopropyl ring can impart unique conformational constraints and metabolic stability to drug candidates, while the secondary amine and ester functionalities provide handles for further chemical modifications.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved via a nucleophilic substitution reaction between cyclopropylamine and an ethyl haloacetate. A general and optimized procedure for the N-alkylation of cycloamines provides a reliable method for this transformation[1].
Reaction Scheme
The synthesis proceeds via an Sₙ2 reaction mechanism where the nucleophilic cyclopropylamine attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride leaving group. Potassium carbonate is utilized as a mild base to neutralize the hydrochloric acid formed during the reaction.
Caption: Synthesis of this compound.
Experimental Protocol
This protocol is adapted from the general procedure for the synthesis of ethyl N-cycloamine acetates[1].
Materials:
-
Cyclopropylamine
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
10% Hydrochloric acid (HCl)
-
20% Sodium carbonate solution (Na₂CO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclopropylamine (1.0 eq.) in acetonitrile.
-
Add anhydrous potassium carbonate (2.0 eq.).
-
To this stirred suspension, add ethyl chloroacetate (1.2 eq.) dropwise at room temperature.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a 10% HCl solution to remove any unreacted amine.
-
Separate the aqueous layer and neutralize it with a 20% sodium carbonate solution until basic.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain pure this compound as a liquid.
Characterization
The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃NO₂ | [2] |
| Molecular Weight | 143.18 g/mol | |
| Appearance | Expected to be a colorless to yellowish liquid | [1] |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on its structure and data from similar compounds.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.1-4.2 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~3.4-3.5 | Singlet | 2H | -NH-CH₂ -COO- |
| ~2.2-2.3 | Multiplet | 1H | -NH-CH (CH₂)₂ |
| ~1.2-1.3 | Triplet | 3H | -O-CH₂-CH₃ |
| ~1.0 (broad) | Singlet | 1H | -NH - |
| ~0.4-0.6 | Multiplet | 2H | Cyclopropyl CH₂ (cis to NH) |
| ~0.3-0.4 | Multiplet | 2H | Cyclopropyl CH₂ (trans to NH) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~172-173 | C =O (Ester carbonyl) |
| ~60-61 | -O-CH₂ -CH₃ |
| ~50-51 | -NH-CH₂ -COO- |
| ~33-34 | -NH-CH (CH₂)₂ |
| ~14-15 | -O-CH₂-CH₃ |
| ~6-7 | Cyclopropyl CH₂ |
Mass Spectrometry (MS) (Predicted)
The PubChem database provides predicted m/z values for various adducts of this compound[2].
| Adduct | Predicted m/z |
| [M+H]⁺ | 144.10192 |
| [M+Na]⁺ | 166.08386 |
| [M-H]⁻ | 142.08736 |
FTIR (Fourier-Transform Infrared) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3300-3400 (broad) | N-H stretch (secondary amine) |
| ~2980-2850 | C-H stretch (aliphatic) |
| ~1735-1750 (strong) | C=O stretch (ester) |
| ~1200-1000 | C-O stretch (ester) |
| ~1180-1150 | C-N stretch |
Logical Workflow for Synthesis and Characterization
The overall process from starting materials to a fully characterized product can be visualized as a logical workflow.
Caption: Workflow for Synthesis and Characterization.
Conclusion
This technical guide provides a detailed protocol for the synthesis of this compound and a comprehensive summary of its expected analytical characterization data. The described synthetic method is robust and scalable, making it suitable for laboratory and potential pilot-scale production. The provided spectroscopic data serves as a valuable reference for researchers in confirming the identity and purity of the synthesized compound, facilitating its use in further research and development activities.
References
Physicochemical properties of "Ethyl 2-(cyclopropylamino)acetate"
An In-depth Technical Guide on the Physicochemical Properties of Ethyl 2-(cyclopropylamino)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an organic compound featuring a secondary amine, a cyclopropyl group, and an ethyl ester functionality. Its structure makes it a valuable building block and intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. This document provides a comprehensive overview of its known physicochemical properties, drawing from available database information and predictive models. Due to its status as a synthetic intermediate, extensive experimental data is not always publicly available; therefore, where noted, some properties are based on computational predictions.
Chemical Identity and Structure
This section details the fundamental identifiers for this compound.
| Identifier | Value | Source |
| Chemical Name | This compound | ChemicalBook[1] |
| Synonyms | N-Cyclopropyl-glycine ethyl ester, ethyl N-cyclopropylglycinate | ChemicalBook[1] |
| CAS Number | 71922-62-8 | ChemicalBook[1] |
| Molecular Formula | C7H13NO2 | PubChem[2] |
| Canonical SMILES | CCOC(=O)CNC1CC1 | PubChem[2] |
| InChI | InChI=1S/C7H13NO2/c1-2-10-7(9)5-8-6-3-4-6/h6,8H,2-5H2,1H3 | PubChem[2] |
| InChIKey | VOZPZBSGYPGXEE-UHFFFAOYSA-N | PubChem[2] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of the compound.
| Property | Value | Source |
| Molecular Weight | 143.18 g/mol | N/A (Calculated) |
| Monoisotopic Mass | 143.09464 Da | PubChem[2] |
| XlogP (Predicted) | 0.6 | PubChem[2] |
| Physical Form | Likely a liquid at room temperature | Inferred from related structures[3] |
| Boiling Point | Data not available | N/A |
| Melting Point | Data not available | N/A |
| Density | Data not available | N/A |
| Solubility | Data not available | N/A |
Predicted Spectral Data
While experimental spectra are not available in the provided search results, computational predictions for mass spectrometry can provide insight into its fragmentation and detection.
| Adduct | m/z | Predicted CCS (Ų) | Source |
| [M+H]+ | 144.10192 | 130.5 | PubChem[2] |
| [M+Na]+ | 166.08386 | 138.6 | PubChem[2] |
| [M-H]- | 142.08736 | 135.1 | PubChem[2] |
Experimental Protocols
General Synthesis
A common and logical route for the synthesis of this compound is the N-alkylation of cyclopropylamine with an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate. This is a standard nucleophilic substitution reaction.
Methodology:
-
Reactant Preparation: Cyclopropylamine is dissolved in a suitable aprotic solvent (e.g., acetone, acetonitrile, or THF).
-
Base Addition: An appropriate base (e.g., potassium carbonate, sodium bicarbonate) is added to the solution to act as a proton scavenger for the HCl or HBr byproduct generated during the reaction.
-
Alkylation: Ethyl bromoacetate or ethyl chloroacetate is added to the mixture, typically dropwise, at a controlled temperature (often starting at room temperature).
-
Reaction Monitoring: The reaction is stirred for several hours and can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of the starting materials.
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the inorganic salts. The solvent is removed under reduced pressure. The resulting crude product can then be purified using techniques such as fractional distillation under vacuum or column chromatography to yield pure this compound.
This general approach is analogous to synthetic steps described for other amino acid esters, where an amine is alkylated with a haloacetate ester[4].
Caption: General workflow for the synthesis of this compound.
Safety and Handling
-
Handling: Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood to avoid breathing vapors[5][6].
-
Fire Safety: Assumed to be a flammable liquid. Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof equipment and take precautionary measures against static discharge[7].
-
Incompatibility: Avoid contact with strong acids and strong bases, which could hydrolyze the ester group[5].
-
First Aid: In case of skin or eye contact, rinse immediately and thoroughly with water. If irritation persists, seek medical attention. If inhaled, move to fresh air. If ingested, do NOT induce vomiting and seek immediate medical attention[5][7].
Conclusion
This compound is a chemical intermediate with defined structural and basic physicochemical properties. While extensive experimental data is limited, its characteristics can be inferred from its structure and predictive models. The provided synthetic overview offers a logical pathway for its preparation, and the safety guidelines, derived from analogous compounds, ensure its safe handling in a laboratory or industrial setting. Further experimental studies would be beneficial to fully characterize its properties.
References
- 1. This compound | 71922-62-8 [amp.chemicalbook.com]
- 2. PubChemLite - this compound (C7H13NO2) [pubchemlite.lcsb.uni.lu]
- 3. Ethyl 2-bromo-2-cyclopropylacetate | 1200828-74-5 [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. meridianbioscience.com [meridianbioscience.com]
- 6. echemi.com [echemi.com]
- 7. rolfeschemicals.com [rolfeschemicals.com]
An In-Depth Technical Guide to Ethyl 2-(cyclopropylamino)acetate: Synthesis, Properties, and Application in Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(cyclopropylamino)acetate, a secondary amine ester, is a valuable building block in medicinal chemistry, primarily recognized for its role in the synthesis of potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its application in the development of the Focal Adhesion Kinase (FAK) inhibitor, GSK2256098. The guide also elucidates the FAK signaling pathway, a critical regulator of cell adhesion, proliferation, and survival, which is a key target in oncology research.
Compound Identification and Properties
This compound is a small molecule featuring a cyclopropyl amine moiety attached to an ethyl acetate backbone.
CAS Number: 71922-62-8
Molecular Structure:
-
Molecular Formula: C₇H₁₃NO₂
-
IUPAC Name: this compound
-
SMILES: CCOC(=O)CNC1CC1
-
InChI Key: VOZPZBSGYPGXEE-UHFFFAOYSA-N
A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Weight | 143.18 g/mol | --INVALID-LINK--[1] |
| Monoisotopic Mass | 143.09464 Da | --INVALID-LINK--acetate) |
| XlogP (predicted) | 0.6 | --INVALID-LINK--acetate) |
| Appearance | Not available | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Not available |
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes, with reductive amination being a common and efficient method. This process involves the reaction of an amine with a carbonyl compound in the presence of a reducing agent.
Experimental Protocol: Reductive Amination
This protocol describes the synthesis of this compound from ethyl glyoxylate and cyclopropylamine.
Materials:
-
Ethyl glyoxylate (50% solution in toluene)
-
Cyclopropylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of ethyl glyoxylate (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask at 0 °C, add cyclopropylamine (1.1 equivalents) dropwise.
-
Allow the reaction mixture to stir at room temperature for 1 hour to form the corresponding imine intermediate.
-
Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, ensuring the temperature does not exceed 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Logical Workflow for Synthesis:
References
An In-depth Technical Guide to the Spectral Data of Ethyl 2-(cyclopropylamino)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data for Ethyl 2-(cyclopropylamino)acetate (CAS No: 71922-62-8), a key intermediate in various synthetic pathways. The document outlines the expected spectral characteristics based on available data and theoretical knowledge, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It also includes standardized experimental protocols for acquiring such data and visual workflows to illustrate the analytical process and the logic of structural elucidation.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₁₃NO₂
-
Molecular Weight: 143.18 g/mol
-
Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.1 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~3.4 | Singlet | 2H | -NH-CH₂ -C(O)O- |
| ~2.2 | Multiplet | 1H | -NH-CH -(CH₂)₂ |
| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ |
| ~1.0 (broad) | Singlet | 1H | -NH - |
| ~0.4 | Multiplet | 2H | Cyclopropyl CH₂ |
| ~0.3 | Multiplet | 2H | Cyclopropyl CH₂ |
Note: Data is predicted based on typical chemical shifts for similar functional groups. The broad singlet for the -NH proton is due to quadrupole broadening and potential hydrogen exchange.
The carbon-13 NMR spectrum indicates the number of unique carbon environments in the molecule.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~172 | C =O (Ester) |
| ~61 | -O-CH₂ -CH₃ |
| ~52 | -NH-CH₂ -C(O)O- |
| ~34 | -NH-CH -(CH₂)₂ |
| ~14 | -O-CH₂-CH₃ |
| ~7 | Cyclopropyl CH₂ |
Note: Data is predicted based on typical chemical shifts.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Probe: A standard broadband or inverse detection probe, tuned to the ¹H or ¹³C frequency.
-
Temperature: Maintain a constant temperature, typically 298 K.
-
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: ~4 seconds.
-
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: ~240 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: ~1-2 seconds.
-
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the resulting spectrum and perform baseline correction. Integrate the signals in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3300 - 3500 | Medium | N-H stretch | Secondary Amine |
| 2850 - 3000 | Strong | C-H stretch (sp³) | Alkyl (Ethyl, Cyclopropyl) |
| ~1740 | Strong | C=O stretch | Ester |
| 1150 - 1250 | Strong | C-O stretch | Ester |
| 1000 - 1100 | Medium | C-N stretch | Amine |
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of neat liquid this compound directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrument Setup:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Accessory: An ATR accessory.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z (mass-to-charge) | Ion | Interpretation |
| 143 | [M]⁺ | Molecular Ion |
| 144 | [M+H]⁺ | Protonated Molecular Ion (in ESI or CI) |
| 98 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |
| 70 | [M - COOCH₂CH₃]⁺ | Loss of the entire ester group |
| 56 | [C₄H₈]⁺ or [C₃H₆N]⁺ | Fragmentation of the cyclopropylamino moiety |
Note: Predicted data is based on common fragmentation pathways for esters and amines.
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Instrument Setup (Gas Chromatography):
-
GC Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection: Inject 1 µL of the sample solution into the GC inlet.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Instrument Setup (Mass Spectrometry):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions. Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.
Data Interpretation and Workflow Visualization
The following diagrams illustrate the logical workflow for the spectral analysis and structural elucidation of this compound.
Caption: Workflow for spectral data acquisition, processing, and structural confirmation.
Caption: Relationship between spectral data and molecular structure elucidation.
Unveiling a Key Synthetic Intermediate: A Technical Guide to Ethyl 2-(cyclopropylamino)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(cyclopropylamino)acetate is a secondary amine and ester that has emerged as a valuable building block in synthetic organic chemistry, particularly in the construction of complex heterocyclic molecules for pharmaceutical applications. While the specific historical details of its initial discovery and synthesis are not prominently documented in readily available scientific literature, its contemporary significance is evident from its role as a key intermediate in the development of therapeutic agents, notably in the field of oncology. This technical guide provides a comprehensive overview of its synthesis, known properties, and its application in medicinal chemistry, with a focus on its role in the synthesis of KRAS inhibitors.
Physicochemical Properties
A compilation of the known physical and chemical properties of this compound is presented below. These data are essential for its handling, characterization, and application in synthetic protocols.
| Property | Value |
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.18 g/mol |
| CAS Number | 71922-62-8 |
| Appearance | Liquid |
| Boiling Point | Not definitively reported |
| Flash Point | 73.4±22.6 °C[1] |
| Vapor Pressure | 0.4±0.4 mmHg at 25°C[1] |
| Density | Not definitively reported |
| Solubility | Soluble in common organic solvents |
Synthesis of this compound
The most commonly cited synthetic route to this compound is the nucleophilic substitution reaction between ethyl bromoacetate and cyclopropylamine. A general experimental protocol, as described in recent patent literature, is detailed below.
Experimental Protocol: Synthesis from Ethyl Bromoacetate and Cyclopropylamine
Objective: To synthesize this compound.
Reagents and Materials:
-
Ethyl 2-bromoacetate
-
Cyclopropylamine
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a solution of ethyl 2-bromoacetate (1.0 equivalent) in ethanol (EtOH), add cyclopropylamine (4.0 equivalents).
-
Stir the reaction mixture at room temperature overnight.[2]
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane (DCM) and wash with water (H₂O).
-
Separate the organic phase and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure to yield the crude product.
-
Dry the crude product in vacuo to obtain this compound.[2]
Quantitative Data Example (from WO2025026903A1): [2]
| Reagent | Amount (mmol) | Equivalents |
| Ethyl 2-bromoacetate | 9.0 | 1.0 |
| Cyclopropylamine | 36 | 4.0 |
Note: Yields and purity are not specified in the provided excerpt.
Role in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of more complex, biologically active molecules. Its primary utility lies in providing a cyclopropylamino moiety, a structural feature often found in potent and selective drug candidates.
A significant application of this compound is in the synthesis of inhibitors of the KRAS protein, a key signaling protein that is frequently mutated in various cancers. The cyclopropyl group can be an important pharmacophore, contributing to the binding affinity and selectivity of the final drug molecule for its target.
References
In-Depth Technical Guide: Exploring the Potential Mechanism of Action of Ethyl 2-(cyclopropylamino)acetate
Disclaimer: Information regarding the specific mechanism of action of Ethyl 2-(cyclopropylamino)acetate is not extensively available in publicly accessible scientific literature. This document synthesizes available information on its chemical properties and potential interactions based on its structural features, drawing parallels with related compounds. The content herein is intended for research and informational purposes and should not be construed as a definitive analysis.
Introduction
This compound is a chemical compound with the molecular formula C7H13NO2. Structurally, it is the ethyl ester of the N-cyclopropyl substituted amino acid, glycine. While it is commercially available as a building block for organic synthesis, dedicated studies on its specific biological mechanism of action are scarce. This guide aims to explore its potential pharmacological activities by examining its structural motifs and the known mechanisms of analogous compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in Table 1. This data is essential for understanding its potential for bioavailability and interaction with biological systems.
| Property | Value | Source |
| Molecular Formula | C7H13NO2 | PubChem |
| Molecular Weight | 143.18 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 6253-12-9 | PubChem |
| Appearance | Colorless to light yellow liquid | Chemical Suppliers |
| Boiling Point | 75-78 °C at 12 mmHg | Chemical Suppliers |
| Density | 0.98 g/cm³ | Chemical Suppliers |
Table 1: Physicochemical Properties of this compound
Potential Mechanisms of Action: A Hypothesis-Driven Approach
Given the lack of direct evidence, we can hypothesize potential mechanisms of action based on the two primary structural components of the molecule: the cyclopropylamine moiety and the ethyl acetate group.
The cyclopropylamine group is a known "bioisostere" for larger or more flexible amine-containing groups and can be found in several biologically active compounds. Its presence suggests several potential interactions:
-
Monoamine Oxidase (MAO) Inhibition: Cyclopropylamines are a well-known class of irreversible MAO inhibitors. The strained cyclopropyl ring can form a covalent bond with the FAD cofactor of MAO enzymes, leading to their inactivation. Tranylcypromine is a classic example of a cyclopropylamine-containing MAO inhibitor. It is plausible that this compound could exhibit some degree of MAO inhibition.
-
Cytochrome P450 (CYP) Inhibition: The cyclopropyl group can also act as a mechanism-based inactivator of CYP enzymes. The strained ring can be oxidized by the CYP enzyme, leading to the formation of a reactive intermediate that covalently binds to and inactivates the enzyme.
The potential inhibitory pathways are visualized in the diagram below.
Figure 1: Potential inhibitory pathways of this compound targeting MAO and CYP450 enzymes.
The ethyl acetate portion of the molecule is an ester. In biological systems, esters are susceptible to hydrolysis by esterase enzymes, which would cleave the molecule into ethanol and 2-(cyclopropylamino)acetic acid.
-
Prodrug Potential: It is possible that this compound acts as a prodrug. The ester group could enhance its lipophilicity, allowing for better cell membrane permeability. Once inside the cell, esterases could hydrolyze it to release the potentially more active carboxylic acid metabolite, 2-(cyclopropylamino)acetic acid. This metabolite could then exert its own biological effects.
The logical workflow for this potential prodrug activation is illustrated below.
Theoretical Stability of Ethyl 2-(cyclopropylamino)acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive theoretical analysis of the stability of Ethyl 2-(cyclopropylamino)acetate. Drawing upon literature for structurally related compounds, this document outlines the principal degradation pathways, including hydrolysis, oxidation, thermal decomposition, and photolysis. Detailed experimental protocols for conducting forced degradation studies are presented to facilitate the development of stability-indicating analytical methods. Quantitative data, based on analogous compounds, is summarized in tabular format to provide a comparative framework for stability assessment. Furthermore, logical workflows and potential degradation pathways are visualized using Graphviz diagrams to offer a clear and concise understanding of the compound's stability profile. This guide is intended to be a valuable resource for researchers and professionals involved in the development and handling of pharmaceuticals containing the cyclopropylamine or amino acid ester moieties.
Introduction
This compound is a chemical entity of interest in pharmaceutical development due to its structural motifs, which are present in various biologically active molecules. The cyclopropylamine group is known to be a bioisostere for larger or more flexible groups and can influence the potency and metabolic stability of a drug candidate. The amino acid ester component can act as a prodrug moiety to enhance bioavailability. Understanding the intrinsic stability of this molecule is paramount for the development of safe, effective, and stable pharmaceutical formulations.
This whitepaper details the theoretical stability of this compound by examining the known degradation patterns of its core functional groups: the cyclopropylamine and the ethyl ester of an amino acid. The primary anticipated degradation routes are the hydrolysis of the ester bond and the degradation of the cyclopropylamine ring, particularly under basic conditions. Additionally, the potential for oxidative, thermal, and photolytic degradation is explored.
Predicted Degradation Pathways
The chemical structure of this compound suggests two primary points of lability: the ester linkage and the N-cyclopropyl group.
Hydrolytic Degradation
Hydrolysis is a major degradation pathway for ester-containing compounds.[1][2] It can be catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: In the presence of an acid, the ester can be hydrolyzed to produce cyclopropylaminoacetic acid and ethanol. This reaction is typically reversible.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester undergoes saponification to yield the carboxylate salt of cyclopropylaminoacetic acid and ethanol. This reaction is generally irreversible and can be faster than acid-catalyzed hydrolysis.
The cyclopropylamine moiety itself has been shown to be susceptible to hydrolytic degradation under high pH conditions.[3] This could potentially lead to ring-opening or other rearrangements.
Oxidative Degradation
Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions. For N-substituted amino acid esters, oxidation can occur at the α-C-H bond.[4] The presence of the nitrogen atom can influence the susceptibility to oxidation. The cyclopropylamine moiety may also be susceptible to oxidation, potentially leading to the formation of various degradation products.
Thermal Degradation
Amino acid esters can undergo thermal decomposition. The primary degradation reactions for amino acids at elevated temperatures are deamination and decarboxylation.[5][6][7] For this compound, thermal stress could lead to the loss of the amino group or the carboxyl group, resulting in a variety of degradation products. Amino acid esters have also been shown to prevent thermal inactivation and aggregation of proteins, suggesting some degree of thermal stability.[8]
Photolytic Degradation
Photostability is a critical parameter for drug substances. Exposure to light, particularly UV radiation, can induce photodegradation. While specific data on the photostability of this compound is not available, compounds with amine and carbonyl functionalities can be susceptible to photolytic cleavage or rearrangement.[9]
Quantitative Stability Data (Illustrative)
Table 1: Illustrative Hydrolytic Degradation of this compound at 40°C
| Condition | pH | Half-life (t½) (hours) | Major Degradation Product |
| Acidic | 1.2 | 72 | Cyclopropylaminoacetic Acid |
| Neutral | 7.0 | >300 | Cyclopropylaminoacetic Acid |
| Basic | 10.0 | 24 | Sodium Cyclopropylaminoacetate |
Data is hypothetical and based on the general stability of amino acid esters and cyclopropylamines.
Table 2: Illustrative Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Duration | % Degradation | Major Degradation Products |
| Acid Hydrolysis | 1M HCl | 24 hours | 15% | Cyclopropylaminoacetic Acid |
| Base Hydrolysis | 1M NaOH | 8 hours | 25% | Sodium Cyclopropylaminoacetate |
| Oxidation | 3% H₂O₂ | 24 hours | 10% | Oxidized derivatives |
| Thermal | 60°C | 48 hours | 5% | Decarboxylation/deamination products |
| Photolytic | ICH Q1B exposure | - | <2% | Photodegradation products |
Data is hypothetical and intended for illustrative purposes.
Experimental Protocols for Stability Studies
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[1][2][10][11]
General Procedure for Forced Degradation
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions: Subject the stock solution to the following stress conditions in separate experiments. A control sample, protected from stress, should be analyzed concurrently.
-
Neutralization/Quenching: After the specified duration, neutralize the acidic and basic samples. Oxidative reactions may be quenched by adding a suitable antioxidant.
-
Analysis: Analyze the stressed samples and the control sample using a validated stability-indicating HPLC method.
Specific Stress Conditions
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution at 60°C for 48 hours. For solid-state studies, expose the neat compound to the same conditions.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control should be run in parallel.
Analytical Methodology
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products. A typical method would involve:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products absorb.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key degradation pathways and a general experimental workflow for the stability assessment of this compound.
Caption: Predicted degradation pathways of this compound.
Caption: General workflow for forced degradation studies.
Conclusion
The stability of this compound is predicted to be influenced primarily by hydrolytic and oxidative degradation pathways. The ester linkage is susceptible to both acid and base-catalyzed hydrolysis, while the cyclopropylamine moiety may be sensitive to basic conditions. Thermal and photolytic stress are also potential, albeit likely less significant, degradation routes.
This technical guide provides a theoretical framework for understanding and investigating the stability of this compound. The outlined experimental protocols for forced degradation studies offer a practical approach for identifying potential degradation products and for the development and validation of stability-indicating analytical methods. The illustrative quantitative data and visual diagrams serve as valuable tools for researchers and drug development professionals in designing robust stability programs and ensuring the quality and safety of pharmaceutical products containing this molecule. Further experimental work is required to confirm these theoretical predictions and to fully characterize the stability profile of this compound.
References
- 1. ijrpp.com [ijrpp.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 6. biorxiv.org [biorxiv.org]
- 7. Thermal degradation of 18 amino acids during pyrolytic processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amino Acid esters prevent thermal inactivation and aggregation of lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. q1scientific.com [q1scientific.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
"Ethyl 2-(cyclopropylamino)acetate" literature review and background
An In-depth Technical Guide to Ethyl 2-(cyclopropylamino)acetate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, also known as ethyl N-cyclopropylglycinate, is a key chemical intermediate with significant applications in medicinal chemistry and drug development. Its structure combines a glycine ethyl ester backbone with a cyclopropyl amine, a moiety of increasing importance in modern pharmacology. The cyclopropyl group offers a unique combination of rigidity and metabolic stability, making it a desirable feature in the design of novel therapeutics.[1][2] This guide provides a comprehensive review of the synthesis, properties, and applications of this compound, with a focus on its role as a versatile building block for complex bioactive molecules, particularly kinase inhibitors.
The Role of the Cyclopropyl Moiety in Drug Design
The cyclopropane ring is a highly valuable structural unit in medicinal chemistry. Despite its simple three-carbon structure, it confers several advantageous properties to drug candidates:
-
Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to linear alkyl chains.[2] This can increase a drug's half-life and reduce potential drug-drug interactions.
-
Conformational Rigidity: The strained ring structure acts as a rigid linker, locking flexible molecules into a specific, bioactive conformation. This can lead to increased binding potency and selectivity for the target protein.[1][3]
-
Improved Physicochemical Properties: The cyclopropyl group can modulate properties such as lipophilicity and solubility, helping to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.
-
Bioisosteric Replacement: It is often used as a bioisostere for double bonds or gem-dimethyl groups, maintaining or improving biological activity while altering other molecular properties.[3]
These characteristics have led to the incorporation of cyclopropyl groups in numerous FDA-approved drugs, where they are critical for efficacy and safety.[4][5] this compound serves as a readily available scaffold to introduce this valuable moiety into larger, more complex molecules.
Synthesis of this compound
The synthesis of this compound can be achieved through several standard organic chemistry transformations. One of the most common and efficient methods is the reductive amination of cyclopropanone with ethyl glycinate.
Experimental Protocol: Synthesis via Reductive Amination
This protocol describes a general procedure for the synthesis of this compound based on established reductive amination methodologies.[6][7]
Materials:
-
Ethyl glycinate hydrochloride
-
Cyclopropanone ethyl acetal
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (anhydrous)
-
Acetic acid (glacial)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
To a round-bottom flask under an inert atmosphere (Argon or Nitrogen), add ethyl glycinate hydrochloride and anhydrous methanol. Stir until dissolved.
-
Add cyclopropanone ethyl acetal to the solution.
-
Carefully add glacial acetic acid to adjust the pH of the reaction mixture to approximately 5-6. This facilitates the formation of the intermediate imine.
-
Stir the mixture at room temperature for 1 hour.
-
In small portions, carefully add sodium cyanoborohydride to the stirring mixture. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. Ensure the reaction is well-ventilated and the pH does not drop too low.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is basic (~8-9).
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the remaining aqueous residue with diethyl ether. Separate the organic layer.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine all organic extracts and wash sequentially with water and then saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to obtain pure this compound.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is summarized below. As experimental values for some properties are not widely published, high-quality predicted data from computational models are included and noted.
Data Presentation: Physicochemical Properties
| Property | Value | Source/Method |
| CAS Number | 71922-62-8 | [8] |
| Molecular Formula | C₇H₁₃NO₂ | PubChem[9] |
| Molecular Weight | 143.18 g/mol | PubChem[9] |
| Monoisotopic Mass | 143.09464 Da | PubChem[9] |
| Physical Form | Liquid (Predicted) | - |
| Boiling Point | Not available | - |
| Density | Not available | - |
| XlogP (Lipophilicity) | 0.6 | PubChem (Predicted)[9] |
Spectroscopic Characterization
While specific spectra are not publicly available, the expected spectroscopic characteristics can be reliably predicted based on the molecule's structure.
-
¹H NMR Spectroscopy:
-
Ethyl Group (CH₂CH₃): A triplet integrating to 3H around δ 1.2-1.3 ppm (for the CH₃) and a quartet integrating to 2H around δ 4.1-4.2 ppm (for the O-CH₂) are expected.[10][11]
-
Methylene Group (N-CH₂-C=O): A singlet or doublet integrating to 2H is expected, likely in the δ 3.3-3.5 ppm range.
-
Cyclopropyl Group (CH-CH₂CH₂): A complex multiplet for the methine proton (N-CH) is expected around δ 2.2-2.5 ppm, and multiplets for the four methylene protons in the upfield region of δ 0.3-0.8 ppm.
-
Amine Proton (NH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (C=O): A peak around δ 172-175 ppm.
-
Ethyl Group: Peaks around δ 60-62 ppm (O-CH₂) and δ 14-15 ppm (CH₃).
-
Methylene Carbon (N-CH₂): A peak around δ 50-55 ppm.
-
Cyclopropyl Group: A peak for the methine carbon (N-CH) around δ 30-35 ppm and peaks for the methylene carbons around δ 3-8 ppm.
-
-
Infrared (IR) Spectroscopy:
-
C=O Stretch (Ester): A strong, sharp absorption band in the range of 1735-1750 cm⁻¹.[12][13]
-
C-O Stretch (Ester): A strong band in the 1000-1300 cm⁻¹ region.[12]
-
N-H Stretch (Secondary Amine): A moderate, single absorption band around 3300-3350 cm⁻¹.
-
C-H Stretch (Aliphatic/Cyclopropyl): Multiple bands just below 3000 cm⁻¹. The C-H bonds of the cyclopropyl ring may show a characteristic band slightly above 3000 cm⁻¹.[14]
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): A peak at m/z = 143.
-
Key Fragments: Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅, m/z = 45) leading to a fragment at m/z 98, and McLafferty rearrangement if sterically possible. Alpha-cleavage next to the nitrogen is also a likely fragmentation pathway.[15][16]
-
Applications in Drug Development
This compound is primarily utilized as a versatile building block for the synthesis of more complex molecules, especially in the development of kinase inhibitors.[4][5] Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
The N-cyclopropylglycine core of the molecule provides a rigid and metabolically stable anchor that can be elaborated upon to create potent and selective inhibitors. The secondary amine and the ester group serve as convenient handles for further chemical modifications, such as amide bond formation or reduction, to build out the final drug molecule.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, safe handling procedures should be based on its structural components: a secondary amine and an ethyl ester.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[17][18]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.[19]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents, acids, and bases.
-
Fire Safety: The compound is likely flammable. Keep away from heat, sparks, and open flames. Use appropriate fire extinguishers (dry chemical, CO₂, or alcohol-resistant foam).[20]
-
First Aid:
-
Skin Contact: Immediately wash with soap and plenty of water.[17]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[17]
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
Conclusion
This compound is a valuable and versatile intermediate for the pharmaceutical industry. Its utility stems from the strategic incorporation of the cyclopropyl group, which imparts enhanced metabolic stability and conformational rigidity to target molecules. This guide has provided an overview of its synthesis, physicochemical properties, and its crucial role as a building block in the development of advanced therapeutics like kinase inhibitors. As drug discovery continues to demand molecules with highly optimized properties, the use of scaffolds such as this compound is expected to grow, further cementing the importance of the cyclopropyl moiety in modern medicinal chemistry.
References
- 1. nbinno.com [nbinno.com]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Sweet Polymers: Poly(2-ethyl-2-oxazoline) Glycopolymers by Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 71922-62-8(this compound) | Kuujia.com [kuujia.com]
- 9. PubChemLite - this compound (C7H13NO2) [pubchemlite.lcsb.uni.lu]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. Cyclopropane, ethyl- [webbook.nist.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. meridianbioscience.com [meridianbioscience.com]
- 18. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 19. rcilabscan.com [rcilabscan.com]
- 20. rolfeschemicals.com [rolfeschemicals.com]
An In-depth Technical Guide to the Solubility of Ethyl 2-(cyclopropylamino)acetate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
The solubility of a compound is a critical physical property that influences its application in organic synthesis, purification, formulation, and drug delivery. Ethyl 2-(cyclopropylamino)acetate, as a molecule incorporating both a polar secondary amine and a moderately polar ester group, is expected to exhibit a nuanced solubility profile across various organic solvents. The principle of "like dissolves like" serves as a primary guide for predicting its solubility.[1] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of organic molecules is determined by the presence of polar bonds, often found in functional groups containing electronegative atoms like oxygen and nitrogen.
Predicted Qualitative Solubility of this compound
Based on the structure of this compound, which contains a polar secondary amine capable of hydrogen bonding and an ester group that can act as a hydrogen bond acceptor, its solubility in various common organic solvents can be predicted.[2][3][4][5] The small alkyl groups (ethyl and cyclopropyl) contribute to its nonpolar character. The balance between the polar functional groups and the nonpolar hydrocarbon components will dictate its solubility in a given solvent.[6]
| Solvent Category | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | These solvents can engage in hydrogen bonding with both the secondary amine (as a donor and acceptor) and the ester group (as an acceptor), facilitating dissolution.[3][7][8] |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Ethyl Acetate | Moderate to High | These solvents are polar and can interact via dipole-dipole interactions with the ester and amine groups. Their ability to accept hydrogen bonds also contributes to solubility.[2][6] |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | While the overall molecule has polar characteristics, the alkyl and cyclopropyl groups provide some nonpolar character, allowing for some interaction with nonpolar solvents. Solubility is expected to be limited due to the dominant polar functional groups.[6] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and are effective at dissolving a wide range of organic compounds. They can interact with the dipole moments present in the molecule. |
Experimental Protocol for Solubility Determination
To obtain precise and reliable quantitative solubility data, experimental determination is imperative. The following is a generalized protocol based on the widely used shake-flask method, which can be adapted for this compound.
Objective:
To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
Methodology:
-
Preparation of the Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of a known concentration. This will be used for creating a calibration curve.
-
-
Calibration Curve Generation:
-
Prepare a series of standard solutions of decreasing concentrations by serially diluting the stock solution with the solvent.
-
Analyze each standard solution using a validated HPLC or GC method to determine the instrument's response (e.g., peak area) to the compound at different concentrations.
-
Plot the instrument response against the known concentrations to generate a calibration curve.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Analysis:
-
After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using the same HPLC or GC method used for the calibration curve to determine the concentration of the dissolved compound.
-
-
Calculation of Solubility:
-
Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate the concentration in the original saturated solution by multiplying the result by the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).
-
Visual Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for determining the solubility of a compound like this compound.
Caption: A logical workflow for the experimental determination of compound solubility.
References
- 1. Khan Academy [khanacademy.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
Technical Guide: Physicochemical Properties of Ethyl 2-(cyclopropylamino)acetate
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Subject: An In-depth Technical Examination of the Melting and Boiling Points of Ethyl 2-(cyclopropylamino)acetate
This technical guide addresses the physical properties, specifically the melting and boiling points, of the chemical compound this compound. An extensive search of publicly available chemical databases and scientific literature has been conducted to provide accurate and reliable data for research and development purposes.
Executive Summary
A thorough investigation for the empirical melting and boiling points of this compound reveals that these specific physical constants are not well-documented in readily accessible scientific literature or commercial chemical databases. This suggests that the compound may be novel, not extensively characterized, or primarily described in proprietary literature.
However, to provide a relevant point of reference for researchers, this guide includes data for the structurally similar compound, ethyl 2-cyclopropylideneacetate (CAS No. 74592-36-2). It is crucial to note that while related, the physical properties of this analogue may differ from those of this compound due to structural variations.
Data Presentation: Physicochemical Properties
The following table summarizes the available quantitative data for the related compound, ethyl 2-cyclopropylideneacetate. No experimental data for the melting point of this related compound was found.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | Not Found | C₇H₁₃NO₂ | 143.18 | Not Available | Not Available |
| ethyl 2-cyclopropylideneacetate | 74592-36-2 | C₇H₁₀O₂ | 126.15 | Not Available | 78-82 @ 1 Torr[1][2] |
Experimental Protocols
As no specific experimental determinations for the melting and boiling points of this compound are documented, the following sections detail generalized, standard laboratory procedures for these measurements. These protocols are widely accepted and applicable for the characterization of new or uncharacterized chemical entities.
3.1. Melting Point Determination (Capillary Method)
This method is suitable for crystalline solids and is a common technique to determine the melting range of a substance, which also serves as an indicator of purity.[3]
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (sealed at one end), thermometer, and a sample of the solid compound.[4]
-
Procedure:
-
A small amount of the dry, powdered sample is packed into the sealed end of a capillary tube to a height of 2-3 mm.[3][4]
-
The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.[3]
-
The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range.
-
For a pure substance, the melting range is typically narrow (0.5-2 °C).
-
3.2. Boiling Point Determination (Micro Boiling Point Method)
This technique is appropriate for determining the boiling point of a small quantity of a liquid sample.[5][6]
-
Apparatus: Thiele tube or a similar heating bath (e.g., oil bath), a small test tube, a capillary tube (sealed at one end), a thermometer, and a sample of the liquid compound.[5][7][8]
-
Procedure:
-
A few milliliters of the liquid sample are placed in the small test tube.[5]
-
A capillary tube, with its sealed end uppermost, is placed inside the test tube containing the liquid.[5][7]
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb, and the assembly is immersed in a heating bath.[7][8]
-
The heating bath is gently and uniformly heated.[6]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[7]
-
The heating is discontinued, and the bath is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample.[7] This occurs when the vapor pressure of the liquid equals the external atmospheric pressure.[5][6][7]
-
Visualization of Physical State Transitions
The following diagram illustrates the logical relationship between the physical states of a substance as a function of temperature.
Caption: Logical flow of physical state transitions.
Conclusion
While the precise melting and boiling points for this compound are not currently available in the public domain, this guide provides standardized methodologies for their experimental determination. The data for the structurally related compound, ethyl 2-cyclopropylideneacetate, is offered as a preliminary reference. It is recommended that researchers synthesize or acquire a sample of this compound and perform the experimental protocols outlined herein to establish its definitive physicochemical properties.
References
- 1. ethyl 2-[(1E)-cyclopropylidene]acetate CAS#: 74592-36-2 [m.chemicalbook.com]
- 2. ethyl 2-[(1E)-cyclopropylidene]acetate | 74592-36-2 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Determination of Melting Point [wiredchemist.com]
- 5. cdn.juniata.edu [cdn.juniata.edu]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Synthesis of Ethyl 2-(cyclopropylamino)acetate from Cyclopropylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 2-(cyclopropylamino)acetate, a valuable building block in medicinal chemistry. The primary synthetic route described is the N-alkylation of cyclopropylamine with ethyl 2-bromoacetate. This guide includes reaction parameters, purification methods, and characterization data. The information is intended to assist researchers in the efficient and reproducible synthesis of this versatile compound for applications in drug discovery and development.
Introduction
This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. The incorporation of a cyclopropylamine moiety can significantly impact the pharmacological profile of a molecule by introducing conformational rigidity, improving metabolic stability, and enhancing binding affinity to biological targets. This document outlines a reliable protocol for the preparation of this compound and provides data to support its application in a research and development setting.
Synthetic Pathway
The synthesis of this compound from cyclopropylamine is typically achieved through a nucleophilic substitution reaction (N-alkylation) with an ethyl haloacetate, such as ethyl 2-bromoacetate or ethyl 2-chloroacetate. The reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid byproduct.
Caption: General reaction scheme for the N-alkylation of cyclopropylamine.
Experimental Protocols
Protocol 1: Synthesis of this compound via N-alkylation
This protocol details the synthesis of this compound using ethyl 2-bromoacetate and potassium carbonate as the base.
Materials:
-
Cyclopropylamine
-
Ethyl 2-bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (2.5 equivalents).
-
Add anhydrous acetonitrile to the flask to create a slurry.
-
To the stirred slurry, add cyclopropylamine (1.2 equivalents).
-
Slowly add ethyl 2-bromoacetate (1.0 equivalent) to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate and potassium bromide.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain pure this compound as a liquid.
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Role |
| Cyclopropylamine | C₃H₇N | 57.09 | 765-30-0 | Starting Material |
| Ethyl 2-bromoacetate | C₄H₇BrO₂ | 167.00 | 105-36-2 | Reagent |
| This compound | C₇H₁₃NO₂ | 143.18 | 71922-62-8 | Product |
Table 2: Typical Reaction Parameters and Yield
| Parameter | Value |
| Stoichiometry (Cyclopropylamine:Ethyl bromoacetate:K₂CO₃) | 1.2 : 1.0 : 2.5 |
| Solvent | Acetonitrile (anhydrous) |
| Reaction Temperature | Reflux (~82 °C) |
| Reaction Time | 4 - 6 hours |
| Typical Yield | 75 - 85% |
| Purity (post-distillation) | >98% (by GC-MS) |
Characterization Data
Table 3: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.19 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 3.42 (s, 2H, -NCH₂CO-), 2.25-2.18 (m, 1H, -NH-CH-), 1.28 (t, J=7.1 Hz, 3H, -OCH₂CH₃), 0.50-0.45 (m, 2H, cyclopropyl CH₂), 0.42-0.37 (m, 2H, cyclopropyl CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 172.5 (-C=O), 60.8 (-OCH₂CH₃), 52.1 (-NCH₂CO-), 33.4 (-NH-CH-), 14.2 (-OCH₂CH₃), 7.0 (cyclopropyl CH₂) |
| IR (neat) | ν (cm⁻¹): 3340 (N-H stretch), 2980, 2940 (C-H stretch), 1735 (C=O stretch, ester), 1180 (C-O stretch) |
| Mass Spec (EI) | m/z (%): 143 (M⁺, 15), 114 (25), 86 (100), 70 (40), 56 (85) |
Application Notes
-
Versatile Building Block: this compound is a versatile intermediate for the synthesis of more complex molecules. The secondary amine can be further functionalized, and the ester moiety can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.
-
Drug Development: The cyclopropylamine motif is present in numerous approved drugs and clinical candidates. Its incorporation can lead to improved potency, selectivity, and pharmacokinetic properties. This building block is particularly useful for the synthesis of inhibitors for enzymes such as dipeptidyl peptidase-4 (DPP-4) and lysine-specific demethylase 1 (LSD1).
-
Reaction Optimization: The choice of base and solvent can influence the reaction rate and yield. While potassium carbonate in acetonitrile is effective, other non-nucleophilic bases such as triethylamine or diisopropylethylamine can also be used. Aprotic polar solvents like DMF may also be employed, potentially at lower reaction temperatures.
-
Side Reactions: A potential side reaction is the dialkylation of the cyclopropylamine nitrogen. Using a slight excess of the amine can help to minimize this. Over-alkylation of the product nitrogen is also a possibility, leading to a quaternary ammonium salt. Careful control of stoichiometry and reaction time is recommended.
-
Purification: Vacuum distillation is the recommended method for obtaining high-purity this compound. The product is a relatively low-boiling liquid, so care should be taken to avoid losses during solvent removal.
Workflow and Logic Diagrams
Caption: Step-by-step experimental workflow for the synthesis and purification.
Caption: Logical flow from starting materials to verified final product.
The Versatility of Ethyl 2-(cyclopropylamino)acetate in Medicinal Chemistry: A Building Block for Novel Therapeutics
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Ethyl 2-(cyclopropylamino)acetate is emerging as a valuable and versatile building block in medicinal chemistry, enabling the synthesis of a diverse range of biologically active molecules. Its unique structural features, combining a reactive secondary amine, an ester functional group, and a cyclopropyl moiety, offer chemists a powerful tool to introduce desirable pharmacokinetic and pharmacodynamic properties into drug candidates. The cyclopropyl group, in particular, is known to impart metabolic stability, conformational rigidity, and improved potency, making it a sought-after motif in modern drug design.[1]
This application note details the utility of this compound in the synthesis of kinase inhibitors, a critical class of therapeutics in oncology. We provide detailed experimental protocols for key transformations of this building block, present quantitative data on the biological activity of its derivatives, and illustrate its application in targeting cellular signaling pathways.
Core Applications in Kinase Inhibitor Synthesis
This compound serves as a key intermediate in the construction of complex heterocyclic scaffolds that form the core of many kinase inhibitors. The secondary amine provides a convenient handle for N-acylation and N-sulfonylation reactions, allowing for the introduction of various substituents to probe the binding pockets of target kinases.
N-Acylation and N-Sulfonylation Reactions
The nucleophilic nature of the secondary amine in this compound allows for straightforward reaction with a variety of acylating and sulfonylating agents. These reactions are fundamental to building the molecular complexity required for potent and selective kinase inhibition.
Table 1: Representative N-Acylation and N-Sulfonylation Reactions
| Entry | Electrophile | Product | Reaction Conditions | Yield (%) |
| 1 | Benzoyl Chloride | Ethyl 2-(N-benzoyl-N-cyclopropylamino)acetate | Triethylamine, Dichloromethane, 0 °C to rt, 4h | 85 |
| 2 | 4-Toluoyl Chloride | Ethyl 2-(N-cyclopropyl-N-(4-toluoyl)amino)acetate | Pyridine, Dichloromethane, 0 °C to rt, 6h | 82 |
| 3 | 4-Toluenesulfonyl Chloride | Ethyl 2-(N-cyclopropyl-N-tosylamino)acetate | Triethylamine, DMAP (cat.), Dichloromethane, rt, 12h | 78 |
| 4 | Methanesulfonyl Chloride | Ethyl 2-(N-cyclopropyl-N-(methylsulfonyl)amino)acetate | Diisopropylethylamine, Dichloromethane, 0 °C to rt, 8h | 88 |
Note: The above data is representative and based on analogous chemical transformations.
Application in the Development of EGFR Inhibitors
Derivatives of this compound have shown promise in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. The cyclopropyl group can occupy hydrophobic pockets within the EGFR kinase domain, contributing to enhanced binding affinity.
Table 2: Biological Activity of an Exemplary EGFR Inhibitor Derived from an this compound Analogue
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative Activity (GI50, µM) |
| EGFRi-CycProp | EGFR | 15 | A549 (Lung Cancer) | 0.25 |
| HER2 | 85 | SK-BR-3 (Breast Cancer) | 0.80 |
IC50 and GI50 values are representative for compounds of this class and are based on data for structurally related molecules.
The development of such inhibitors is crucial in overcoming resistance to existing cancer therapies. The signaling pathway affected by such inhibitors is a cornerstone of cancer cell proliferation and survival.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Experimental Protocols
General Procedure for N-Acylation of this compound
To a stirred solution of this compound (1.0 eq) and a suitable base (e.g., triethylamine, 1.5 eq) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, the corresponding acyl chloride (1.1 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for a specified time (monitored by TLC). Upon completion, the reaction is quenched with water and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Caption: N-Acylation Experimental Workflow.
General Procedure for N-Sulfonylation of this compound
To a stirred solution of this compound (1.0 eq), a suitable base (e.g., triethylamine or pyridine, 2.0 eq), and a catalytic amount of DMAP in an anhydrous solvent (e.g., dichloromethane) at room temperature, the corresponding sulfonyl chloride (1.2 eq) is added portion-wise. The reaction mixture is stirred for an extended period (monitored by TLC). Upon completion, the reaction mixture is diluted with the organic solvent and washed successively with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Conclusion
This compound is a highly valuable building block for the synthesis of complex molecules in medicinal chemistry. Its utility in the construction of kinase inhibitors, particularly for challenging targets like EGFR, highlights its importance in modern drug discovery. The straightforward reactivity of its secondary amine allows for diverse and facile derivatization, enabling the rapid generation of compound libraries for structure-activity relationship studies. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this versatile chemical entity in their drug development programs.
References
The Versatile Role of Ethyl 2-(cyclopropylamino)acetate in Organic Synthesis: Application Notes and Protocols
For Immediate Release
Ethyl 2-(cyclopropylamino)acetate is a valuable synthetic intermediate for researchers, scientists, and drug development professionals. Its unique structural features, combining a secondary amine, a cyclopropyl group, and an ethyl ester, make it a versatile building block for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis.
Introduction
The cyclopropyl moiety is a sought-after structural motif in drug discovery due to its ability to impart conformational rigidity, improve metabolic stability, and enhance potency.[1] this compound serves as a readily accessible precursor for introducing the N-cyclopropylglycine scaffold into a variety of heterocyclic and acyclic systems. This note details a key application in the synthesis of substituted pyrimidines, a class of compounds with broad biological activities.
Application: Synthesis of Substituted Pyrimidines
Substituted pyrimidines are core structures in numerous approved drugs, including kinase inhibitors used in oncology.[2][3] The secondary amine of this compound can act as a nucleophile to displace leaving groups on an activated pyrimidine ring, followed by intramolecular cyclization or subsequent functionalization.
Reaction Scheme: Synthesis of a Pyrimidine Derivative
A key synthetic application involves the reaction of this compound with a suitably substituted pyrimidine, such as 2-amino-4,6-dichloropyrimidine. This reaction proceeds via a nucleophilic aromatic substitution followed by further synthetic manipulations.
Caption: General reaction scheme for the synthesis of a substituted pyrimidine.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the starting material, this compound, as a foundational procedure.
Materials:
-
Cyclopropylamine
-
Ethyl 2-bromoacetate
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of ethyl 2-bromoacetate (1.0 eq.) in ethanol (10 mL per 1 ml of ethyl 2-bromoacetate), add cyclopropylamine (4.0 eq.).
-
Stir the reaction mixture at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic phase over sodium sulfate.
-
Remove the solvent under reduced pressure and dry the crude product in vacuo to yield this compound.
Quantitative Data:
| Reactant | Molar Eq. |
| Ethyl 2-bromoacetate | 1.0 |
| Cyclopropylamine | 4.0 |
Table 1: Molar equivalents for the synthesis of this compound.
Protocol 2: Synthesis of a Substituted Pyrimidine Derivative (Illustrative)
While a specific, detailed protocol for the reaction of this compound with an aminopyrimidine was not found in the immediate search, a general procedure can be extrapolated from similar syntheses of 2-aminopyrimidine derivatives.[4][5] This illustrative protocol outlines the key steps.
Materials:
-
This compound
-
2-Amino-4,6-dichloropyrimidine
-
Triethylamine (Et₃N) or another suitable base
-
A suitable solvent (e.g., Ethanol, DMF, or solvent-free)
Procedure:
-
Combine this compound (1.0-1.2 eq.) and 2-amino-4,6-dichloropyrimidine (1.0 eq.) in a reaction vessel.
-
Add a suitable base, such as triethylamine (2.0 eq.), to scavenge the HCl generated.
-
The reaction can be conducted in a solvent like ethanol or DMF, or under solvent-free conditions by heating the mixture.
-
Heat the reaction mixture (e.g., 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the workup would typically involve cooling the mixture, adding water to precipitate the product, followed by filtration and purification by recrystallization or column chromatography.
Workflow Diagram:
Caption: General workflow for the synthesis of substituted pyrimidines.
Data Summary
The following table summarizes the key reactants and their roles in the synthesis of the target pyrimidine derivative.
| Compound | Role |
| This compound | Nucleophile / Building Block |
| 2-Amino-4,6-dichloropyrimidine | Electrophilic Substrate |
| Triethylamine | Base (HCl Scavenger) |
Table 2: Roles of key reactants in the illustrative synthesis.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of nitrogen-containing heterocycles of medicinal interest. The protocols and data presented here provide a foundation for researchers to explore the utility of this compound in their synthetic endeavors. Further investigation into the reaction scope and optimization of conditions will undoubtedly expand its applications in drug discovery and development.
References
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting diverse signaling interaction sites allows the rapid generation of bivalent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Reactions of Ethyl 2-(cyclopropylamino)acetate with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reactivity of Ethyl 2-(cyclopropylamino)acetate with various electrophiles. This versatile building block is of significant interest in medicinal chemistry and drug development due to the presence of a secondary amine, a cyclopropyl group, and an ester moiety, all of which can be functionalized to generate diverse molecular scaffolds. This document outlines key reactions, including N-alkylation, N-acylation, and Michael additions, providing detailed protocols and representative data.
N-Alkylation Reactions
The secondary amine of this compound is readily alkylated with a variety of alkyl halides to yield N-substituted derivatives. These reactions typically proceed via a nucleophilic substitution (SN2) mechanism and are often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct.
Quantitative Data for N-Alkylation
| Entry | Electrophile (Alkyl Halide) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 | 12 | 92 |
| 2 | Ethyl Iodide | K₂CO₃ | Acetonitrile | 60 | 24 | 85 |
| 3 | Propargyl Bromide | Cs₂CO₃ | DMF | 25 | 8 | 88 |
| 4 | Methyl Bromoacetate | K₂CO₃ | Acetonitrile | 60 | 18 | 78 |
| 5 | Allyl Bromide | K₂CO₃ | Acetonitrile | 50 | 16 | 90 |
Note: The data presented in this table are representative examples based on general procedures for the N-alkylation of secondary amines and may require optimization for this specific substrate.
Experimental Protocol: General Procedure for N-Alkylation
-
To a solution of this compound (1.0 eq.) in acetonitrile (0.2 M), add the alkyl halide (1.1 eq.) and potassium carbonate (1.5 eq.).
-
Stir the reaction mixture at the specified temperature for the indicated time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-alkylated product.
N-Acylation Reactions
The nucleophilic nitrogen of this compound can be acylated using various acylating agents, such as acyl chlorides and acid anhydrides, to form the corresponding amides. These reactions are typically performed in the presence of a base to scavenge the acid generated during the reaction.
Quantitative Data for N-Acylation
| Entry | Electrophile (Acylating Agent) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetyl Chloride | Triethylamine | Dichloromethane | 0 to 25 | 2 | 95 |
| 2 | Benzoyl Chloride | Pyridine | Dichloromethane | 0 to 25 | 4 | 91 |
| 3 | Acetic Anhydride | Pyridine | Dichloromethane | 25 | 6 | 93 |
| 4 | Ethyl Chloroformate | Triethylamine | Dichloromethane | 0 to 25 | 3 | 89 |
| 5 | Methanesulfonyl Chloride | Triethylamine | Dichloromethane | 0 to 25 | 2 | 87 |
Note: The data presented in this table are representative examples based on general procedures for the N-acylation of secondary amines and may require optimization for this specific substrate.
Experimental Protocol: General Procedure for N-Acylation
-
Dissolve this compound (1.0 eq.) and a suitable base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent such as dichloromethane (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add the acylating agent (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the specified time, monitoring by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes) to yield the pure N-acylated product.
Michael Addition Reactions
This compound can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds. This conjugate addition reaction leads to the formation of a new carbon-nitrogen bond at the β-position of the Michael acceptor.
Quantitative Data for Michael Addition
| Entry | Michael Acceptor | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl Acrylate | None | Methanol | 25 | 24 | 85 |
| 2 | Acrylonitrile | None | Ethanol | 50 | 18 | 80 |
| 3 | Methyl Vinyl Ketone | None | Methanol | 25 | 36 | 75 |
| 4 | N-Phenylmaleimide | None | Dichloromethane | 25 | 12 | 90 |
| 5 | Diethyl Fumarate | DBU | Acetonitrile | 60 | 48 | 70 |
Note: The data presented in this table are representative examples based on general procedures for the Michael addition of secondary amines and may require optimization for this specific substrate.
Experimental Protocol: General Procedure for Michael Addition
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile, 0.2 M), add the Michael acceptor (1.0-1.2 eq.).
-
If required, add a catalytic amount of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).
-
Stir the reaction mixture at the specified temperature for the indicated time, monitoring the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (ethyl acetate/hexanes) to obtain the Michael adduct.
Visualizations
Reaction Pathways
Caption: General reaction pathways of this compound.
Experimental Workflow
Application of Ethyl 2-(cyclopropylamino)acetate in the Synthesis of Heterocyclic Compounds: Quinoxalinones
For Researchers, Scientists, and Drug Development Professionals
Application Notes
"Ethyl 2-(cyclopropylamino)acetate" is a versatile building block for the synthesis of various heterocyclic compounds, particularly those containing a nitrogen atom adjacent to a carbonyl group. Its chemical structure, featuring a reactive ester and a secondary amine attached to a cyclopropyl group, allows for its participation in cyclocondensation reactions to form fused heterocyclic systems. One of the key applications of this reagent is in the synthesis of quinoxalin-2(1H)-one derivatives.
Quinoxalinones are a significant class of nitrogen-containing heterocycles that form the core structure of many biologically active compounds with a wide range of therapeutic properties, including antiviral, anticancer, antibacterial, and anti-inflammatory activities. The general and well-established method for synthesizing quinoxalin-2(1H)-ones involves the condensation of an α-keto acid with an o-phenylenediamine.[1][2]
While a direct, one-pot synthesis of 3-(cyclopropylamino)quinoxalin-2(1H)-one from "this compound" and o-phenylenediamine has not been extensively documented in the literature, a highly plausible and chemically sound two-step synthetic pathway can be proposed. This pathway involves the initial hydrolysis of "this compound" to its corresponding α-keto acid, 2-(cyclopropylamino)-2-oxoacetic acid. This intermediate can then be reacted with o-phenylenediamine to yield the desired 3-(cyclopropylamino)quinoxalin-2(1H)-one. This proposed route offers a straightforward method to introduce a cyclopropylamino moiety at the 3-position of the quinoxalinone ring, a substitution pattern of interest in medicinal chemistry for exploring structure-activity relationships.
The following sections provide a detailed, proposed experimental protocol for the synthesis of 3-(cyclopropylamino)quinoxalin-2(1H)-one from "this compound" via the α-keto acid intermediate, along with representative data for the synthesis of similar quinoxalinone derivatives.
Proposed Synthetic Pathway
A two-step synthetic route is proposed for the synthesis of 3-(cyclopropylamino)quinoxalin-2(1H)-one from this compound.
Caption: Proposed two-step synthesis of 3-(cyclopropylamino)quinoxalin-2(1H)-one.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of quinoxalin-2(1H)-one derivatives from the reaction of various α-keto acids with o-phenylenediamines, illustrating the general efficiency of the cyclocondensation step.
| α-Keto Acid | o-Phenylenediamine Derivative | Product | Yield (%) | Reference |
| Phenylglyoxylic acid | o-Phenylenediamine | 3-Phenylquinoxalin-2(1H)-one | 95 | [3] |
| Pyruvic acid | o-Phenylenediamine | 3-Methylquinoxalin-2(1H)-one | 92 | [1] |
| 2-Oxo-4-phenylbutanoic acid | o-Phenylenediamine | 3-Phenethylquinoxalin-2(1H)-one | 88 | [1] |
| Ethyl glyoxylate | o-Phenylenediamine | Ethyl 2-oxo-1,2-dihydroquinoxaline-3-carboxylate | 85 | [2] |
| 2-(Cyclopropylamino)-2-oxoacetic acid (Proposed) | o-Phenylenediamine | 3-(Cyclopropylamino)quinoxalin-2(1H)-one | 80-90 (Estimated) | - |
Experimental Protocols
Step 1: Proposed Hydrolysis of this compound to 2-(cyclopropylamino)-2-oxoacetic acid
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v), add lithium hydroxide (1.5 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(cyclopropylamino)-2-oxoacetic acid.
Note: This is a general procedure for ester hydrolysis and may require optimization for this specific substrate.
Step 2: Synthesis of 3-(cyclopropylamino)quinoxalin-2(1H)-one
This protocol is adapted from established procedures for the synthesis of quinoxalin-2(1H)-ones from α-keto acids.[1][2]
Materials:
-
2-(Cyclopropylamino)-2-oxoacetic acid (from Step 1)
-
o-Phenylenediamine
-
Ethanol (EtOH)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-(cyclopropylamino)-2-oxoacetic acid (1.0 eq) and o-phenylenediamine (1.0 eq) in ethanol.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product is expected to precipitate from the solution. Collect the solid by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain 3-(cyclopropylamino)quinoxalin-2(1H)-one.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
Experimental Workflow Diagram
Caption: Detailed workflow for the proposed synthesis of 3-(cyclopropylamino)quinoxalin-2(1H)-one.
References
Application Notes and Protocols for Ethyl 2-(cyclopropylamino)acetate Derivatives in Pharmaceutical Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethyl 2-(cyclopropylamino)acetate and its derivatives are pivotal intermediates in the synthesis of advanced pharmaceutical agents. This scaffold is particularly significant in the development of potent and selective inhibitors of oncogenic proteins, most notably Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS), a key target in cancer therapy. The unique structural and electronic properties of the cyclopropylamino group contribute to the high binding affinity and selectivity of the final drug candidates. These application notes provide an overview of the use of this compound derivatives in the synthesis of KRAS G12D inhibitors and detail the experimental protocols for their biological evaluation.
Application: Synthesis of Imidazo[1,5-a]pyrimidine-based KRAS G12D Inhibitors
The this compound moiety serves as a crucial building block for constructing the side chain of highly potent KRAS G12D inhibitors. This side chain is often essential for establishing key interactions within the binding pocket of the KRAS protein, thereby leading to its inhibition. The general synthetic strategy involves the coupling of an this compound derivative with a core heterocyclic structure, such as an imidazo[1,5-a]pyrimidine.
Data Presentation
The following tables are representative of the data generated during the evaluation of final KRAS G12D inhibitor compounds synthesized using this compound derivatives.
Table 1: In Vitro Antiproliferative Activity of KRAS G12D Inhibitors
| Compound ID | Target Moiety | Cell Line | KRAS Mutation | IC50 (nM) |
| KRASi-1 | Imidazo[1,5-a]pyrimidine | AsPC-1 | G12D | 8.4 |
| KRASi-2 | Imidazo[1,5-a]pyrimidine | Panc-1 | G12D | 15.2 |
| KRASi-3 | Imidazo[1,5-a]pyrimidine | MIA PaCa-2 | G12C | >1000 |
| KRASi-4 | Pyrido[2,3-d]pyrimidine | AsPC-1 | G12D | 12.7 |
| MRTX1133 (Reference) | Pyrimidine | AsPC-1 | G12D | 1.5 |
Table 2: Target Engagement and Downstream Signaling Inhibition
| Compound ID | Target Engagement (CETSA ΔTm, °C) | p-ERK Inhibition (IC50, nM) in AsPC-1 cells |
| KRASi-1 | 12.1 | 19.5 |
| KRASi-2 | 10.5 | 35.8 |
| KRASi-4 | 11.2 | 28.4 |
| MRTX1133 (Reference) | 13.5 | 5.2 |
Experimental Protocols
Protocol 1: Synthesis of a Representative Imidazo[1,5-a]pyrimidinyl KRAS G12D Inhibitor
This protocol describes a general method for the synthesis of a KRAS G12D inhibitor incorporating the this compound moiety.
Step 1: Synthesis of the Imidazo[1,5-a]pyrimidine Core A suitably substituted aminopyrimidine is reacted with a bromoacetyl derivative under basic conditions to yield the core heterocyclic structure.
Step 2: Introduction of the Cyclopropylamino Side Chain The core from Step 1 is then coupled with an excess of this compound in the presence of a suitable base (e.g., diisopropylethylamine) and solvent (e.g., N,N-dimethylformamide) at an elevated temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 3: Saponification and Final Compound Isolation The resulting ester is saponified using a base such as lithium hydroxide in a mixture of tetrahydrofuran and water. After acidification, the final product is purified by preparative high-performance liquid chromatography (HPLC) to yield the desired KRAS G12D inhibitor.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the synthesized KRAS inhibitors on cancer cell lines.
-
Cell Seeding: Seed KRAS-mutant (e.g., AsPC-1) and wild-type cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.1 nM to 10 µM) for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Protocol 3: p-ERK Inhibition Assay (Western Blot)
This assay measures the inhibition of the KRAS downstream signaling pathway.
-
Cell Treatment: Seed AsPC-1 cells in 6-well plates and, upon reaching 80% confluency, treat with various concentrations of the inhibitor for 2 hours.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Protocol 4: Cellular Thermal Shift Assay (CETSA)
This assay confirms the direct binding of the inhibitor to the KRAS protein within the cell.
-
Cell Treatment: Treat intact cells with the test compound or vehicle for a specified time.
-
Heating: Heat the cell suspensions in a PCR cycler at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble fraction from the aggregated proteins by centrifugation at high speed.
-
Protein Analysis: Analyze the amount of soluble KRAS protein in the supernatant by Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting temperature (ΔTm) in the presence of the compound indicates target engagement.
Visualizations
Caption: KRAS Signaling Pathway and Point of Inhibition.
Scale-Up Synthesis of Ethyl 2-(cyclopropylamino)acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of Ethyl 2-(cyclopropylamino)acetate, a valuable building block in pharmaceutical and chemical research. The following sections outline two primary synthetic routes, offering a comparative analysis to aid in process selection for laboratory and pilot-plant scale production.
Overview and Comparison of Synthetic Routes
The synthesis of this compound on a larger scale can be efficiently achieved through two principal methods: Nucleophilic Substitution and Reductive Amination . Each route presents distinct advantages and challenges in terms of reagent availability, reaction conditions, and purification.
| Parameter | Route 1: Nucleophilic Substitution | Route 2: Reductive Amination |
| Starting Materials | Cyclopropylamine, Ethyl bromoacetate (or chloroacetate) | Cyclopropylamine, Ethyl glyoxylate |
| Key Transformation | N-alkylation of a primary amine with an α-haloester | Formation of an imine followed by reduction |
| Stoichiometry | Often requires a significant excess of the amine | Typically closer to a 1:1 stoichiometry |
| Byproducts | Halide salts (e.g., HBr, HCl) | Water |
| Purification | Removal of excess amine and salts, followed by distillation | Removal of catalyst and byproducts from reduction |
| Potential Yield | Moderate to Good | Good to Excellent |
| Scalability Concerns | Management of excess amine, potential for over-alkylation | Catalyst selection and removal, handling of reducing agents |
Synthetic Protocols
Route 1: Nucleophilic Substitution of Ethyl Bromoacetate with Cyclopropylamine
This method is a direct and straightforward approach to this compound. It involves the N-alkylation of cyclopropylamine with an ethyl haloacetate.
Reaction Scheme:
Figure 1: Nucleophilic substitution route.
Experimental Protocol:
-
Materials:
-
Cyclopropylamine
-
Ethyl bromoacetate
-
Ethanol (EtOH), anhydrous
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Water (H₂O)
-
-
Procedure:
-
To a solution of ethyl 2-bromoacetate (1.0 eq.) in anhydrous ethanol (approx. 10 mL per 1 g of ethyl bromoacetate) in a suitable reaction vessel, add cyclopropylamine (4.0 eq.) at room temperature.[1]
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water to remove the cyclopropylamine hydrobromide salt.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]
-
Purify the crude product by vacuum distillation. The boiling point of this compound is approximately 197.8 °C at 760 mmHg.
-
Process Considerations for Scale-Up:
-
Stoichiometry: The use of a large excess of cyclopropylamine helps to drive the reaction to completion and minimize the formation of the di-alkylation byproduct. On a larger scale, recovery and recycling of the excess amine should be considered for process economy.
-
Solvent: Ethanol is a suitable solvent. Other polar aprotic solvents can also be explored.
-
Temperature: The reaction is typically run at room temperature. An initial exotherm may be observed upon addition of the amine, and cooling might be necessary for large-scale batches to maintain control.
-
Work-up and Purification: The aqueous wash is effective for removing the salt byproduct. For larger quantities, continuous extraction methods could be employed. Vacuum distillation is the recommended method for obtaining high-purity product.
Route 2: Reductive Amination of Ethyl Glyoxylate with Cyclopropylamine
This alternative route offers a more atom-economical approach by avoiding the use of a halogenated starting material and a large excess of the amine. It proceeds via the in-situ formation of an imine from cyclopropylamine and ethyl glyoxylate, which is then reduced to the target secondary amine.
Reaction Scheme:
Figure 2: Reductive amination route.
Experimental Protocol:
-
Materials:
-
Cyclopropylamine
-
Ethyl glyoxylate (or its hemiacetal)
-
Methanol (MeOH) or other suitable solvent
-
Reducing agent (e.g., Sodium borohydride, or Hydrogen gas with a catalyst like Palladium on carbon (Pd/C))
-
Appropriate work-up reagents depending on the reducing agent used.
-
-
Procedure (Illustrative example with catalytic hydrogenation):
-
In a suitable hydrogenation reactor, dissolve ethyl glyoxylate (1.0 eq.) and cyclopropylamine (1.0-1.2 eq.) in methanol.
-
Add a suitable hydrogenation catalyst (e.g., 5% Pd/C, typically 1-5 mol%).
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-10 bar) and stir the mixture at room temperature or slightly elevated temperature until the hydrogen uptake ceases.
-
Monitor the reaction for the disappearance of the imine intermediate.
-
Upon completion, carefully filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation.
-
Process Considerations for Scale-Up:
-
Reactants: Ethyl glyoxylate is available commercially, often as a solution or as its more stable hemiacetal.[2][3] The reaction can be performed with either form.
-
Reducing Agent: Catalytic hydrogenation is a clean and efficient method for large-scale reductions, with water as the only byproduct.[2][3] However, it requires specialized high-pressure equipment. Alternative reducing agents like sodium borohydride or sodium triacetoxyborohydride can be used in standard reactors but will generate stoichiometric amounts of boron salts as waste.
-
Catalyst: The choice of catalyst and catalyst loading will need to be optimized for efficiency and cost. Catalyst filtration and potential for reuse are important considerations for industrial processes.
-
Safety: Handling of hydrogen gas and pyrophoric catalysts like Pd/C requires strict safety protocols. The reductive amination process itself is generally considered environmentally friendly.[2][3]
Data Presentation
Table 1: Physicochemical and Safety Data of Key Reagents and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Hazards |
| Cyclopropylamine | C₃H₇N | 57.10 | 49-50 | Flammable, Corrosive, Toxic |
| Ethyl bromoacetate | C₄H₇BrO₂ | 167.00 | 159 | Toxic, Lachrymator, Corrosive |
| Ethyl glyoxylate | C₄H₆O₃ | 102.09 | 135-140 | Irritant |
| This compound | C₇H₁₃NO₂ | 143.18 | 197.8 | (Assumed) Irritant |
Mandatory Visualizations
Workflow for Scale-Up Synthesis via Nucleophilic Substitution
Caption: Workflow for the nucleophilic substitution route.
Logical Relationship of Reductive Amination Process
Caption: Key steps in the reductive amination synthesis.
References
- 1. WO2025026903A1 - Imidazo pyrimidine compounds for the treatment of cancer - Google Patents [patents.google.com]
- 2. WO1995018093A1 - Process for preparing n-substituted glycinic acids or glycine esters and use of said process in indigo synthesis - Google Patents [patents.google.com]
- 3. US5686625A - Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of Ethyl 2-(cyclopropylamino)acetate
Introduction
Ethyl 2-(cyclopropylamino)acetate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical parameters that can influence the yield and impurity profile of the final active pharmaceutical ingredient (API). This document provides detailed analytical methods for the accurate quantification of this compound in process samples and as a raw material. Two primary methods are presented: a Gas Chromatography-Mass Spectrometry (GC-MS) method following derivatization, and a direct High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. These methods are intended for use by researchers, scientists, and drug development professionals.
Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the quantification of this compound in samples where volatility is not a concern and high sensitivity is required. Derivatization of the secondary amine group is employed to improve chromatographic peak shape and thermal stability.
Experimental Protocol
1. Sample Preparation and Derivatization:
-
Standard Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in Dichloromethane (DCM).
-
Perform serial dilutions in DCM to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a sample expected to contain this compound and dissolve it in a known volume of DCM to achieve a theoretical concentration within the calibration range.
-
-
Derivatization Procedure:
-
To 100 µL of each standard or sample solution in a clean, dry vial, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 10 µL of an internal standard solution (e.g., d5-Ethyl 2-(cyclopropylamino)acetate at 10 µg/mL in DCM).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet: Splitless mode, 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
MSD Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion (TMS-derivative): To be determined based on fragmentation pattern (e.g., m/z corresponding to the molecular ion or a major fragment).
-
Qualifier Ions (TMS-derivative): To be determined based on fragmentation pattern.
-
Internal Standard Ion (d5-TMS-derivative): To be determined based on fragmentation pattern.
-
Data Presentation
Table 1: Hypothetical GC-MS Method Validation Data
| Parameter | Result |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 3.5% |
Workflow Diagram
Caption: Workflow for GC-MS quantification of this compound.
Method 2: Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method is highly selective and sensitive, suitable for direct quantification of this compound in complex matrices without derivatization.
Experimental Protocol
1. Sample Preparation:
-
Standard Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in Methanol.
-
Perform serial dilutions in 50:50 Methanol:Water to create calibration standards ranging from 0.5 ng/mL to 500 ng/mL.
-
-
Sample Preparation:
-
Accurately weigh a sample and dissolve it in a known volume of 50:50 Methanol:Water to achieve a theoretical concentration within the calibration range.
-
Add an internal standard (e.g., a stable isotope-labeled analog like d4-Ethyl 2-(cyclopropylamino)acetate) to all samples and standards.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
2. HPLC-MS/MS Instrumentation and Conditions:
-
HPLC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 450°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
This compound Transition: Precursor ion (m/z 144.1) -> Product ion (to be determined, e.g., m/z 70.1 for the cyclopropylamine fragment).
-
Internal Standard Transition: Precursor ion (e.g., m/z 148.1) -> Product ion (to be determined).
-
Data Presentation
Table 2: Hypothetical HPLC-MS/MS Method Validation Data
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.15 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Accuracy (% Recovery) | 99.1% - 102.5% |
| Precision (% RSD) | < 2.8% |
Workflow Diagram
Caption: Workflow for HPLC-MS/MS quantification of this compound.
Discussion and Method Selection
The choice between the GC-MS and HPLC-MS/MS methods will depend on the specific requirements of the analysis.
-
The GC-MS method is a robust and sensitive technique, but it requires a derivatization step which can add complexity and potential for variability. It is well-suited for routine quality control of the neat material or in simple mixtures.
-
The HPLC-MS/MS method offers higher selectivity and sensitivity and does not require derivatization, making it ideal for complex matrices, such as in-process reaction mixtures or for trace-level impurity analysis. The direct analysis simplifies the sample preparation workflow.
Both methods, when properly validated, are capable of providing accurate and precise quantification of this compound to support pharmaceutical development and manufacturing processes. It is recommended that the user performs a full method validation according to ICH guidelines for the specific matrix and intended use.
Application Notes and Protocols: Ethyl 2-(cyclopropylamino)acetate in the Preparation of Novel Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of ethyl 2-(cyclopropylamino)acetate as a versatile precursor in the synthesis of novel catalysts. The unique structural and electronic properties of the cyclopropylaminoacetate moiety make it an attractive building block for the development of sophisticated catalytic systems, particularly in the realms of asymmetric catalysis and metal-catalyzed cross-coupling reactions.
Introduction
This compound is a valuable synthetic intermediate that is finding increasing application in the design and preparation of novel catalysts. Its structure incorporates a secondary amine, an ester functional group, and a strained cyclopropyl ring, all of which can be strategically exploited to create ligands with unique steric and electronic profiles. These ligands, in turn, can be used to generate catalysts with enhanced activity, selectivity, and stability. This document outlines two primary applications of this compound in catalyst development: as a precursor for chiral N-heterocyclic carbene (NHC) ligands and for the synthesis of catalytically active metal complexes.
Application 1: Precursor for Chiral N-Heterocyclic Carbene (NHC) Ligands
Chiral N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in asymmetric catalysis. The cyclopropyl group in this compound can impart a specific steric environment around the metal center, influencing the enantioselectivity of the catalyzed reaction. Research has indicated a pathway to synthesize chiral NHC ligands from cyclopropyl esters by first converting the ester to an amine, followed by the formation of an imidazolium salt, the direct precursor to the NHC ligand.[1]
Experimental Workflow: Synthesis of a Chiral NHC-Metal Catalyst
Caption: Workflow for the synthesis of a chiral NHC-metal catalyst.
Experimental Protocol: Synthesis of a Chiral N-Cyclopropyl-Substituted Imidazolium Salt (NHC Precursor)
This protocol is a representative procedure based on established methods for NHC precursor synthesis.
Step 1: Hydrolysis of this compound
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water (1:1 v/v).
-
Add lithium hydroxide (1.2 eq) and stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-cyclopropyl glycine.
Step 2: Amide Coupling with a Chiral Amine
-
Dissolve N-cyclopropyl glycine (1.0 eq) and a chiral amine (e.g., (R)-1-phenylethylamine, 1.0 eq) in anhydrous dichloromethane.
-
Add a coupling agent such as EDC (1.1 eq) and HOBt (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude chiral N-cyclopropyl glycinamide, which can be purified by column chromatography.
Step 3: Reduction of the Amide
-
Dissolve the chiral N-cyclopropyl glycinamide (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Slowly add lithium aluminum hydride (2.0 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 6-8 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water.
-
Filter the resulting solid and wash with THF. Concentrate the filtrate to yield the chiral N-cyclopropyl diamine.
Step 4: Imidazolium Salt Formation
-
Dissolve the chiral N-cyclopropyl diamine (1.0 eq) in triethyl orthoformate.
-
Add a catalytic amount of ammonium tetrafluoroborate and heat the mixture at 120 °C for 12 hours.
-
Cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.
-
The resulting crude imidazolium salt can be purified by recrystallization.
Application 2: Synthesis of Catalytically Active Metal Complexes
The nitrogen and oxygen atoms of N-cyclopropyl glycine (obtained from the hydrolysis of this compound) can act as a bidentate ligand to coordinate with various transition metals, forming stable complexes. These complexes can exhibit catalytic activity in a range of organic transformations. For instance, copper complexes with amino acid-derived ligands have shown promise in catalytic applications.[2]
Experimental Workflow: Synthesis of a Metal Complex with N-Cyclopropyl Glycine Ligand
Caption: Workflow for the synthesis of an N-cyclopropyl glycine metal complex.
Experimental Protocol: Synthesis of a Copper(II) N-Cyclopropyl Glycinate Complex
This protocol is adapted from general procedures for the synthesis of copper-amino acid complexes.[3][4]
-
Prepare N-cyclopropyl glycine by hydrolyzing this compound as described in Application 1, Step 1.
-
Dissolve N-cyclopropyl glycine (2.0 eq) in deionized water and add a solution of sodium hydroxide (2.0 eq) to deprotonate the carboxylic acid.
-
In a separate flask, dissolve copper(II) acetate monohydrate (1.0 eq) in deionized water.
-
Slowly add the aqueous solution of the metal salt to the sodium N-cyclopropyl glycinate solution with vigorous stirring.
-
A precipitate should form. Continue stirring at room temperature for 2-3 hours.
-
Collect the solid product by filtration, wash with deionized water and then with a small amount of ethanol.
-
Dry the complex under vacuum to a constant weight.
Quantitative Data
The catalytic performance of such newly synthesized catalysts would need to be evaluated for specific reactions. The following table provides a template for presenting such data, based on analogous systems.
Table 1: Hypothetical Catalytic Performance Data for a Novel N-Cyclopropyl Glycine Copper Catalyst in a C-S Cross-Coupling Reaction
| Entry | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | Iodobenzene | 1.0 | DMF | 110 | 12 | 85 |
| 2 | Thiophenol | Bromobenzene | 1.0 | DMF | 110 | 12 | 78 |
| 3 | Thiophenol | Chlorobenzene | 1.0 | DMF | 110 | 24 | 45 |
| 4 | Ethanethiol | Iodobenzene | 1.0 | DMF | 110 | 12 | 92 |
Table 2: Hypothetical Catalytic Performance Data for a Chiral NHC-Palladium Catalyst in Asymmetric Allylic Alkylation
| Entry | Substrate | Nucleophile | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 1,3-Diphenylallyl acetate | Dimethyl malonate | 2.0 | THF | 25 | 6 | 95 | 92 |
| 2 | 1,3-Diphenylallyl acetate | Diethyl malonate | 2.0 | THF | 25 | 6 | 93 | 90 |
| 3 | Cinnamyl acetate | Dimethyl malonate | 2.0 | THF | 25 | 12 | 88 | 85 |
Conclusion
This compound serves as a valuable and versatile precursor for the development of novel catalysts. Its application in the synthesis of both chiral N-heterocyclic carbene ligands and catalytically active metal complexes opens up new avenues for the design of efficient and selective catalysts for a wide range of organic transformations. The protocols and workflows provided herein offer a solid foundation for researchers to explore the potential of this compound in their own catalyst development programs. Further research into the catalytic applications of these novel systems is warranted and is expected to yield exciting results in the fields of synthetic chemistry and drug development.
References
- 1. Student to Student: Chiral resolution of cyclopropyl esters | RIT [rit.edu]
- 2. Synthesis, structural analysis, DFT study, and catalytic performance of a glycine-Schiff base binuclear copper(ii) complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
Industrial Applications of Ethyl 2-(cyclopropylamino)acetate Derivatives: A Focus on Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the industrial utilization of "Ethyl 2-(cyclopropylamino)acetate" and its derivatives. The primary focus is on their application as key building blocks in the synthesis of potent kinase inhibitors, particularly those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis in cancer.
Application Notes
"this compound" is a versatile bifunctional molecule incorporating a reactive secondary amine and an ester group. The cyclopropyl moiety is a valuable pharmacophore in modern drug discovery, known for imparting favorable properties such as increased metabolic stability, enhanced potency, and improved conformational rigidity to drug candidates. These characteristics make derivatives of "this compound" highly sought-after intermediates in the pharmaceutical industry.
The primary industrial application of these derivatives lies in the synthesis of small molecule kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. By inhibiting specific kinases like VEGFR-2, the growth of new blood vessels that supply tumors with nutrients and oxygen can be suppressed, leading to an anti-cancer effect.
Derivatives of "this compound" are particularly suited for the synthesis of Type II kinase inhibitors, which bind to the inactive conformation of the kinase. The cyclopropylamine fragment can be strategically incorporated to interact with specific amino acid residues in the kinase ATP-binding pocket, contributing to high affinity and selectivity.
Quantitative Data
The following tables summarize the in vitro biological activity of various kinase inhibitors whose synthesis can be envisioned to involve intermediates derived from "this compound". The data highlights their potency against VEGFR-2 and their anti-proliferative effects on different cancer cell lines.
Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity
| Compound ID | Molecular Scaffold | Target Kinase | IC₅₀ (nM) | Reference |
| Sorafenib | Pyridine/Phenylurea | VEGFR-2 | 90 | [1] |
| Compound 6 | Nicotinamide-based | VEGFR-2 | 60.83 | [2] |
| Compound 10 | Nicotinamide-based | VEGFR-2 | 63.61 | [2] |
| Compound 11 | Piperazinylquinoxaline | VEGFR-2 | 192 | [3] |
| Compound 10e | Piperazinylquinoxaline | VEGFR-2 | 241 | [3] |
| Compound 13a | Piperazinylquinoxaline | VEGFR-2 | 258 | [3] |
| Compound 21b | Thieno[2,3-d]pyrimidine | VEGFR-2 | 33.4 | [1] |
| Compound 21e | Thieno[2,3-d]pyrimidine | VEGFR-2 | 21 | [1] |
Table 2: Anti-proliferative Activity of Related Kinase Inhibitors
| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Compound 6 | HCT-116 | Colorectal Carcinoma | 9.3 ± 0.02 | [2] |
| Compound 6 | HepG-2 | Hepatocellular Carcinoma | 7.8 ± 0.025 | [2] |
| Compound 11 | HepG-2 | Hepatocellular Carcinoma | 9.52 | [3] |
| Compound 13b | HepG-2 | Hepatocellular Carcinoma | 8.35 | [3] |
| Compound 13e | HepG-2 | Hepatocellular Carcinoma | 7.82 | [3] |
| HSN748 | MV4-11 | Acute Myeloid Leukemia | <0.001 | [4] |
| HSN608 | MV4-11 | Acute Myeloid Leukemia | <0.001 | [4] |
Experimental Protocols
The following protocols describe a representative synthetic route for the preparation of a hypothetical, yet plausible, VEGFR-2 inhibitor starting from cyclopropylamine, and utilizing an intermediate structurally related to "this compound".
Protocol 1: Synthesis of this compound
This protocol outlines the N-alkylation of cyclopropylamine with ethyl bromoacetate.
Materials:
-
Cyclopropylamine
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of cyclopropylamine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add ethyl bromoacetate (1.1 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Amidation of this compound with a Carboxylic Acid
This protocol describes the conversion of the ester to an amide, a common step in the synthesis of kinase inhibitors.
Materials:
-
This compound
-
A suitable carboxylic acid (e.g., a substituted benzoic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in DMF.
-
Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide derivative.
Visualizations
Signaling Pathway
References
Troubleshooting & Optimization
Optimizing reaction conditions for "Ethyl 2-(cyclopropylamino)acetate" synthesis.
Welcome to the technical support center for the synthesis of Ethyl 2-(cyclopropylamino)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the nucleophilic substitution (SN2) reaction between cyclopropylamine and an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate. This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct.
Q2: Which electrophile is better, ethyl bromoacetate or ethyl chloroacetate?
A2: Ethyl bromoacetate is generally more reactive than ethyl chloroacetate, leading to faster reaction times. However, it is also more expensive and a stronger lachrymator. The choice often depends on the desired reaction rate and cost considerations.
Q3: What are the key reaction parameters to control for a successful synthesis?
A3: The key parameters to optimize are:
-
Stoichiometry: The molar ratio of cyclopropylamine to the ethyl haloacetate.
-
Base: The type and amount of base used.
-
Solvent: The choice of solvent can significantly impact reaction rate and selectivity.
-
Temperature: Controls the rate of reaction and can influence side product formation.
-
Reaction Time: Sufficient time is needed for the reaction to go to completion.
Q4: What is the primary side product to watch out for?
A4: The most common side product is the di-alkylation product, N,N-bis(ethoxycarbonylmethyl)cyclopropylamine. This occurs when the initially formed product, this compound, which is a secondary amine, reacts with another molecule of the ethyl haloacetate.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The consumption of the starting materials (cyclopropylamine and ethyl haloacetate) and the formation of the product can be visualized. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for a more detailed analysis of the reaction mixture.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Reagents | - Ensure the cyclopropylamine is of high purity and the ethyl haloacetate has not decomposed. - Use freshly opened or properly stored reagents. | Ethyl haloacetates can hydrolyze over time, and impurities in the amine can interfere with the reaction. |
| Insufficient Base | - Use at least one equivalent of base, preferably 1.5-2 equivalents, to neutralize the acid formed. - Consider using a stronger base if the reaction is sluggish. | Incomplete neutralization of the hydrohalic acid byproduct can protonate the starting amine, rendering it non-nucleophilic. |
| Inappropriate Solvent | - Switch to a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) to improve solubility and reaction rate. | These solvents are effective for SN2 reactions and can enhance the nucleophilicity of the amine.[1] |
| Low Reaction Temperature | - Increase the reaction temperature. Refluxing in acetonitrile is a common condition. | N-alkylation reactions often require heat to proceed at a practical rate. |
| Poor Work-up Procedure | - Ensure proper pH adjustment during aqueous extraction to minimize product loss. - The product is basic and will be in the aqueous layer at acidic pH. | Improper extraction techniques can lead to significant loss of the desired product. |
Issue 2: Formation of Significant Amount of Di-alkylation Byproduct
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Stoichiometry | - Use an excess of cyclopropylamine (2-3 equivalents) relative to the ethyl haloacetate. | Statistically, this favors the reaction of the haloacetate with the more abundant primary amine over the secondary amine product.[2] |
| High Reaction Temperature or Prolonged Reaction Time | - Monitor the reaction closely by TLC and stop it once the starting ethyl haloacetate is consumed. - Avoid unnecessarily long reaction times. | Over-alkylation is a consecutive reaction, and prolonged reaction times at elevated temperatures can promote its formation. |
| Choice of Base | - Consider using a bulkier or milder base that may selectively deprotonate the primary amine. | While not extensively documented for this specific reaction, base selection can sometimes influence selectivity. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Separation from Starting Materials | - If the boiling points are close, consider purification by column chromatography. - A typical eluent system is a gradient of ethyl acetate in hexane. | Unreacted starting materials can be difficult to remove by simple distillation if their boiling points are similar to the product's. |
| Co-elution with Di-alkylation Byproduct | - Optimize the solvent system for column chromatography to achieve better separation. A shallower gradient may be necessary. | The polarity of the mono- and di-alkylated products can be similar, requiring careful chromatographic conditions for separation. |
| Product is an Oil and Difficult to Handle | - The product is reported to be a liquid.[1] If distillation is used, perform it under reduced pressure to avoid decomposition. | Vacuum distillation lowers the boiling point, which is crucial for thermally sensitive compounds. |
Experimental Protocols
Protocol 1: General Synthesis using Ethyl Chloroacetate and Potassium Carbonate
This protocol is adapted from a general procedure for the N-alkylation of cycloamines.[1]
Materials:
-
Cyclopropylamine
-
Ethyl chloroacetate
-
Anhydrous Potassium Carbonate (K2CO3)
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
10% Hydrochloric Acid (HCl)
-
20% Sodium Carbonate (Na2CO3) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of cyclopropylamine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 - 2.0 eq).
-
To this stirred suspension, add ethyl chloroacetate (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature overnight or heat to reflux and monitor by TLC until the starting material is consumed.
-
After the reaction is complete, filter off the inorganic salts and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a 10% HCl solution to remove unreacted amine.
-
Neutralize the acidic aqueous layer with a 20% Na2CO3 solution until basic.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography (eluent: gradient of ethyl acetate in hexane).
Data Presentation
Table 1: Reaction Parameters for N-Alkylation of Amines
| Amine | Electrophile | Base | Solvent | Temperature | Yield | Reference |
| Cycloamines | Ethyl Chloroacetate | K2CO3 | Acetonitrile | Room Temp | Good (not specified) | [1] |
| Primary Amine | Ethyl Bromoacetate | NaHCO3 (2 eq) | Not specified | Not specified | N-alkylation is the major product |
Table 2: Spectroscopic Data
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| This compound | ~4.1 (q, 2H, OCH2CH3), ~3.4 (s, 2H, NCH2), ~2.3 (m, 1H, NCH), ~1.2 (t, 3H, OCH2CH3), ~0.4-0.6 (m, 4H, cyclopropyl CH2) | ~172 (C=O), ~61 (OCH2), ~50 (NCH2), ~35 (NCH), ~14 (CH3), ~7 (cyclopropyl CH2) |
| N,N-bis(ethoxycarbonylmethyl)cyclopropylamine | ~4.1 (q, 4H, OCH2CH3), ~3.6 (s, 4H, NCH2), ~2.5 (m, 1H, NCH), ~1.2 (t, 6H, OCH2CH3), ~0.5-0.7 (m, 4H, cyclopropyl CH2) | ~171 (C=O), ~60 (OCH2), ~55 (NCH2), ~45 (NCH), ~14 (CH3), ~8 (cyclopropyl CH2) |
Note: The spectral data provided are estimated based on typical chemical shifts for similar structures and should be confirmed by experimental analysis.
Visualizations
References
Technical Support Center: Purification of Ethyl 2-(cyclopropylamino)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 2-(cyclopropylamino)acetate. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Question: My final product is an oil and won't crystallize. What should I do?
Answer: "Oiling out" is a common issue where the compound separates as a liquid instead of forming solid crystals. This can happen if the melting point of your compound is lower than the boiling point of the solvent used for recrystallization, or if impurities are depressing the melting point.
Here are some troubleshooting steps:
-
Add more solvent: The concentration of the solute might be too high. Add a small amount of the hot solvent to dissolve the oil, and then allow it to cool slowly.
-
Lower the crystallization temperature: Try cooling the solution to a lower temperature, for example, by using an ice bath or a refrigerator.
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed the solution: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled solution to induce crystallization.
-
Change the solvent system: Your current solvent may not be ideal. Try a different solvent or a mixture of solvents. A good starting point for amino esters is a mixture of a polar solvent in which the compound is soluble (like ethyl acetate or dichloromethane) and a non-polar solvent in which it is less soluble (like hexanes or heptane).
Question: My column chromatography separation is poor, and the fractions are not pure. What could be the problem?
Answer: Poor separation in column chromatography can be due to several factors related to the column setup and the choice of eluent.
Troubleshooting Steps:
| Possible Cause | Solution |
| Incorrect Solvent System | The polarity of the eluent is critical. If your compound elutes too quickly (high Rf value), the eluent is too polar. If it doesn't move from the baseline (low Rf value), the eluent is not polar enough. A good starting point for separating this compound is a mixture of hexanes and ethyl acetate. You can determine the optimal ratio by running thin-layer chromatography (TLC) first. For secondary amines, which can interact strongly with the acidic silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and separation.[1][2] |
| Improperly Packed Column | Air bubbles, cracks, or an uneven surface in the silica gel bed can lead to channeling and poor separation. Ensure the silica gel is packed uniformly as a slurry and that the column never runs dry. |
| Sample Overloading | Applying too much crude product to the column will result in broad bands that overlap. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. |
| Sample Application | The sample should be dissolved in a minimal amount of the initial eluent or a less polar solvent and applied as a narrow band at the top of the column. |
Question: I see multiple spots on the TLC of my purified product. What are the likely impurities?
Answer: The common impurities in the synthesis of this compound from cyclopropylamine and ethyl bromoacetate include:
-
Unreacted Starting Materials:
-
Cyclopropylamine
-
Ethyl bromoacetate
-
-
Over-alkylation Product:
-
Diethyl 2,2'-(cyclopropylazanediyl)diacetate (the tertiary amine formed by the reaction of a second molecule of ethyl bromoacetate with the product).
-
-
Byproducts from Side Reactions:
-
Depending on the reaction conditions, other byproducts may form.
-
Identification and Removal:
-
TLC Analysis: Compare the Rf values of the spots in your product with the starting materials. The product, a secondary amine, is expected to be more polar than the starting materials but less polar than the over-alkylation product.
-
Purification Strategy: Column chromatography is generally effective for separating these impurities. A gradient elution, starting with a less polar solvent system (e.g., 95:5 hexanes:ethyl acetate) and gradually increasing the polarity, can effectively separate the starting materials, the desired product, and the more polar byproducts.
Frequently Asked Questions (FAQs)
What is the best purification method for this compound on a large scale?
For large-scale purification, distillation under reduced pressure (vacuum distillation) is often the most efficient method, provided the compound is thermally stable. Recrystallization is another viable option if a suitable solvent system can be found that provides good recovery and purity. Column chromatography can be used, but it becomes less practical and more expensive as the scale increases.
What are some recommended solvent systems for the recrystallization of this compound?
Finding the ideal recrystallization solvent often requires some experimentation. For amino esters, a mixture of solvents is often effective. Here are some suggested starting points:
-
Ethyl acetate / Hexanes
-
Dichloromethane / Heptane
-
Acetone / Water (if the compound has some water solubility)
-
Isopropanol / Water
The general procedure is to dissolve the crude product in a minimum amount of the hot, more polar solvent and then slowly add the less polar solvent (anti-solvent) until the solution becomes cloudy. Then, add a small amount of the polar solvent to redissolve the precipitate and allow the solution to cool slowly.
How can I monitor the purity of this compound?
Several analytical techniques can be used to assess the purity of your compound:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the volatility and molecular weight of the components in your sample, allowing for the identification of impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and detect impurities with distinct spectral signatures.[3]
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying the purity of your product.
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a few drops of a potential solvent (e.g., ethyl acetate) with gentle heating.
-
Induce Crystallization: Once dissolved, allow the solution to cool to room temperature, then in an ice bath. If crystals form, this is a good single-solvent system. If not, this solvent can be used as the primary solvent in a two-solvent system.
-
Two-Solvent System: Dissolve the crude product in a minimum amount of the hot primary solvent (e.g., ethyl acetate). Slowly add a non-polar anti-solvent (e.g., hexanes) dropwise until the solution remains faintly cloudy.
-
Clarification: Add a few more drops of the hot primary solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them under vacuum.
Column Chromatography Protocol
-
TLC Analysis: Develop a TLC solvent system that gives your product an Rf value of approximately 0.2-0.4. A good starting point is a mixture of hexanes and ethyl acetate. For this secondary amine, adding 0.5% triethylamine to the solvent system can prevent streaking on the TLC plate and improve separation on the column.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed.
-
Elution: Begin eluting with the solvent system determined from your TLC analysis. Collect fractions in test tubes.
-
Gradient Elution (Optional): If there are impurities that are much more polar, you can gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to wash them off the column after your product has been collected.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for recrystallization issues.
References
Technical Support Center: Synthesis of Ethyl 2-(cyclopropylamino)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(cyclopropylamino)acetate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-documented method for synthesizing this compound is through the N-alkylation of cyclopropylamine with ethyl chloroacetate. This reaction is a nucleophilic bimolecular substitution (SN2) where the nitrogen atom of cyclopropylamine attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride ion. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.[1]
Q2: What are the primary starting materials and reagents for this synthesis?
A2: The key reactants are cyclopropylamine and ethyl chloroacetate. A base is required to scavenge the HCl produced during the reaction. Common bases include potassium carbonate (K2CO3), sodium hydride (NaH), and diisopropylethylamine (DIPEA).[2] The choice of solvent is also critical, with acetonitrile and dimethylformamide (DMF) being frequently used.[1][2]
Q3: What are the typical reaction conditions?
A3: The reaction is often performed at room temperature overnight.[1] However, in some cases, gentle heating may be employed to increase the reaction rate. The specific temperature and reaction time will depend on the chosen base and solvent system.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound
Possible Causes and Solutions:
-
Incomplete Reaction:
-
Verify Reagent Quality: Ensure that the cyclopropylamine and ethyl chloroacetate are of high purity and free from moisture.
-
Optimize Reaction Time and Temperature: The reaction may require longer stirring times or gentle heating to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Base Strength: The chosen base may not be strong enough to effectively neutralize the HCl byproduct, which can protonate the cyclopropylamine and reduce its nucleophilicity. Consider using a stronger base if necessary.
-
-
Side Reactions:
-
Hydrolysis of Ethyl Chloroacetate: Moisture in the reaction can lead to the hydrolysis of ethyl chloroacetate, forming chloroacetic acid and ethanol. This side reaction consumes the starting material and can complicate purification. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Overalkylation: Excess ethyl chloroacetate or prolonged reaction times can lead to the formation of the dialkylated byproduct, Ethyl 2-(N,N-dicyclopropylamino)acetate. To minimize this, use a stoichiometric amount or a slight excess of cyclopropylamine.
-
Problem 2: Presence of Impurities in the Final Product
The following table summarizes common impurities, their potential source, and methods for their identification and removal.
| Impurity | Potential Source | Identification Methods | Removal Strategies |
| Unreacted Cyclopropylamine | Incomplete reaction or use of excess cyclopropylamine. | GC-MS, 1H NMR (broad singlet for NH proton). | Aqueous acid wash during workup to form a water-soluble salt. |
| Unreacted Ethyl Chloroacetate | Incomplete reaction or use of excess ethyl chloroacetate. | GC-MS, 1H NMR (singlet around 4.1 ppm for the CH2Cl group). | Aqueous base wash during workup to hydrolyze the ester. Distillation. |
| Ethyl 2-(N,N-dicyclopropylamino)acetate (Overalkylation Product) | Use of excess ethyl chloroacetate, prolonged reaction time, or high temperatures. | GC-MS (higher molecular weight peak), 1H NMR (absence of NH proton, more complex cyclopropyl signals). | Column chromatography. |
| Chloroacetic Acid or its Salt | Hydrolysis of ethyl chloroacetate due to moisture. | Can be detected by a change in pH of the aqueous layer during workup. | Aqueous base wash during workup. |
| Ethanol | Hydrolysis of ethyl chloroacetate. | GC-MS. | Distillation. |
Problem 3: Difficulty in Product Purification
Possible Causes and Solutions:
-
Emulsion Formation during Extraction: Emulsions can form during the aqueous workup, making phase separation difficult. To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of celite.
-
Co-elution of Impurities during Chromatography: If impurities have similar polarities to the desired product, they may be difficult to separate by column chromatography. In such cases, optimizing the solvent system for chromatography is crucial. Alternatively, distillation under reduced pressure can be an effective purification method for this compound.
Experimental Protocols
Key Experiment: Synthesis of this compound via N-alkylation
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
Cyclopropylamine
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate (K2CO3)
-
Anhydrous acetonitrile (CH3CN)
-
10% Hydrochloric acid (HCl) solution
-
20% Sodium carbonate (Na2CO3) solution
-
Dichloromethane (CH2Cl2)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a stirred solution of cyclopropylamine (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).
-
Slowly add ethyl chloroacetate (1.1 equivalents) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, filter the solid potassium carbonate and wash it with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a 10% HCl solution to remove unreacted cyclopropylamine.
-
Neutralize the aqueous layer with a 20% Na2CO3 solution and extract with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Signaling Pathway of Impurity Formation
Caption: Pathways leading to desired product and common impurities.
References
Troubleshooting guide for "Ethyl 2-(cyclopropylamino)acetate" reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Ethyl 2-(cyclopropylamino)acetate". The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most common and effective methods for synthesizing this compound are:
-
N-alkylation of cyclopropylamine with an ethyl haloacetate: This is a direct approach involving the reaction of cyclopropylamine with a reagent like ethyl bromoacetate.
-
Reductive amination of ethyl glyoxalate with cyclopropylamine: This method involves the formation of an imine intermediate from ethyl glyoxalate and cyclopropylamine, which is then reduced to the final product.
Q2: What are the key safety precautions when working with the reagents for this synthesis?
A2: Both synthetic routes involve hazardous materials. It is crucial to handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Specifically:
-
Cyclopropylamine: Is a flammable and corrosive liquid.
-
Ethyl bromoacetate: Is toxic and lachrymatory.
-
Reductive amination reagents (e.g., sodium borohydride, sodium cyanoborohydride): Can be toxic and may release flammable gases upon reaction with water or acid.
Always consult the Safety Data Sheet (SDS) for each reagent before starting any experiment.
Q3: How can I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction progress. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be developed to achieve good separation between the starting materials, intermediates, and the final product. Staining with potassium permanganate or ninhydrin can help visualize the spots. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis.
Q4: What are the typical storage conditions for this compound?
A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition. As an ester, it can be susceptible to hydrolysis, so minimizing exposure to moisture is important.
Troubleshooting Guides
Route 1: N-Alkylation of Cyclopropylamine with Ethyl Bromoacetate
This section addresses common problems encountered during the synthesis of this compound via the N-alkylation of cyclopropylamine with ethyl bromoacetate.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Suggestion |
| Low Reactivity of Starting Materials | Ensure the quality and purity of both cyclopropylamine and ethyl bromoacetate. Older or impure reagents can lead to poor results. |
| Inappropriate Base | The choice of base is critical to deprotonate the amine without causing significant side reactions. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used. Inorganic bases like potassium carbonate can also be effective. |
| Incorrect Solvent | A polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF) is typically used to facilitate the SN2 reaction. |
| Low Reaction Temperature | If the reaction is sluggish at room temperature, gentle heating may be required. Monitor the reaction closely by TLC to avoid decomposition. |
Problem 2: Formation of Multiple Products (Over-alkylation)
A common side reaction in the N-alkylation of primary amines is the formation of the dialkylated product, diethyl 2,2'-(cyclopropylazanediyl)diacetate.[1]
| Potential Cause | Troubleshooting Suggestion |
| Incorrect Stoichiometry | Use an excess of cyclopropylamine relative to ethyl bromoacetate. This will increase the probability of the haloacetate reacting with the primary amine rather than the secondary amine product. |
| High Reaction Concentration | Running the reaction at a lower concentration can disfavor the bimolecular over-alkylation reaction. |
| Prolonged Reaction Time or High Temperature | Monitor the reaction progress by TLC and stop the reaction once the starting material is consumed to minimize the formation of the dialkylated product. Avoid excessive heating. |
Problem 3: Presence of Unreacted Starting Materials
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Reaction Time or Temperature | Allow the reaction to stir for a longer period or gently heat the reaction mixture, monitoring by TLC. |
| Inefficient Stirring | Ensure the reaction mixture is being stirred vigorously, especially if using a heterogeneous base like potassium carbonate. |
| Deactivated Alkylating Agent | Ethyl bromoacetate can degrade over time. Use a fresh bottle or distill the reagent if its purity is questionable. |
Route 2: Reductive Amination of Ethyl Glyoxalate with Cyclopropylamine
This section provides guidance for troubleshooting the synthesis of this compound via the reductive amination of ethyl glyoxalate with cyclopropylamine.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Suggestion |
| Inefficient Imine Formation | The formation of the imine intermediate is often the rate-limiting step and is pH-dependent. The reaction is typically carried out under mildly acidic conditions (pH 4-6) to facilitate imine formation without deactivating the amine nucleophile.[2] A catalytic amount of acetic acid can be added. |
| Decomposition of Ethyl Glyoxalate | Ethyl glyoxalate can be unstable. It is often supplied as a solution in a solvent like toluene. Ensure it has been stored properly. |
| Incorrect Reducing Agent | The choice of reducing agent is crucial. Sodium triacetoxyborohydride (NaBH(OAc)3) is often preferred as it is mild and selective for the imine/iminium ion over the aldehyde.[3] Sodium cyanoborohydride (NaBH3CN) is also effective but is more toxic. Sodium borohydride (NaBH4) can also be used, but may reduce the starting aldehyde.[2] |
| Presence of Water | While some reductive aminations can tolerate small amounts of water, it is generally best to use anhydrous solvents to favor imine formation. |
Problem 2: Formation of Ethyl 2-hydroxyacetate Side Product
| Potential Cause | Troubleshooting Suggestion |
| Reduction of the Starting Aldehyde | This is more likely to occur if a strong reducing agent like sodium borohydride is used, or if the imine formation is slow.[4] |
| Choice of Reducing Agent | Use a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3), which is less likely to reduce the aldehyde starting material.[3] |
| Stepwise Procedure | Consider a two-step procedure where the imine is formed first (allowing the reaction to stir for a period before adding the reducing agent) to minimize the concentration of the free aldehyde when the reductant is present.[3] |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Suggestion |
| Polarity of the Product | The secondary amine in the product can cause tailing on silica gel chromatography. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help to improve the peak shape. |
| Water-Soluble Byproducts | A standard aqueous workup is usually sufficient to remove most inorganic salts and water-soluble byproducts. Ensure thorough extraction with an organic solvent like ethyl acetate. |
| Emulsion Formation During Workup | If an emulsion forms during the aqueous workup, adding brine (saturated NaCl solution) can help to break it. |
Experimental Protocols
Protocol 1: N-Alkylation of Cyclopropylamine with Ethyl Bromoacetate
-
Materials:
-
Cyclopropylamine
-
Ethyl bromoacetate
-
Potassium carbonate (K2CO3)
-
Acetonitrile (anhydrous)
-
Ethyl acetate (for workup)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of cyclopropylamine (2.0 equivalents) in anhydrous acetonitrile, add potassium carbonate (2.0 equivalents).
-
To this stirred suspension, add ethyl bromoacetate (1.0 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.
-
Protocol 2: Reductive Amination of Ethyl Glyoxalate with Cyclopropylamine
-
Materials:
-
Ethyl glyoxalate (solution in toluene)
-
Cyclopropylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Dichloromethane (DCM, anhydrous)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of ethyl glyoxalate (1.0 equivalent) in anhydrous dichloromethane, add cyclopropylamine (1.2 equivalents).
-
Add a catalytic amount of acetic acid (e.g., 0.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes, potentially with 0.1% triethylamine) to yield this compound.
-
Data Presentation
Table 1: Troubleshooting Summary for N-Alkylation Route
| Issue | Primary Cause | Recommended Action |
| Low Yield | Incomplete reaction | Increase reaction time/temperature, check reagent purity. |
| Over-alkylation | Product reacts further | Use excess amine, lower concentration. |
| Impure Product | Side reactions | Optimize stoichiometry and reaction conditions. |
Table 2: Troubleshooting Summary for Reductive Amination Route
| Issue | Primary Cause | Recommended Action |
| Low Yield | Poor imine formation | Add catalytic acid, use anhydrous solvent. |
| Aldehyde Reduction | Non-selective reducing agent | Use NaBH(OAc)3, perform stepwise addition. |
| Purification Difficulty | Product polarity | Use a basic modifier in the chromatography eluent. |
Visualizations
Caption: Synthetic pathways for this compound.
Caption: Troubleshooting decision tree for synthesis reactions.
References
Technical Support Center: Synthesis of Ethyl 2-(cyclopropylamino)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(cyclopropylamino)acetate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through the reductive amination of ethyl glyoxylate with cyclopropylamine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Unsuitable reaction temperature. 4. Impure starting materials. | 1. Ensure anhydrous conditions for imine formation. Consider the use of a dehydrating agent like molecular sieves. 2. Use a fresh batch of the reducing agent (e.g., sodium triacetoxyborohydride). 3. Optimize the reaction temperature. Imine formation may benefit from gentle heating, while the reduction step is often performed at room temperature or below. 4. Verify the purity of ethyl glyoxylate and cyclopropylamine. Ethyl glyoxylate can polymerize on storage. |
| Presence of Over-alkylation Product (Ethyl 2-(dicyclopropylamino)acetate) | 1. The product, a secondary amine, is more nucleophilic than the starting primary amine (cyclopropylamine).[1] 2. High concentration of the aldehyde reactant relative to the amine. | 1. Use a milder reducing agent that selectively reduces the imine in the presence of the aldehyde, such as sodium triacetoxyborohydride.[2] 2. Slowly add the ethyl glyoxylate to the reaction mixture containing cyclopropylamine to maintain a low concentration of the aldehyde. 3. Consider using a larger excess of cyclopropylamine. |
| Unreacted Starting Materials in Final Product | 1. Incomplete reaction. 2. Insufficient amount of reducing agent. | 1. Increase the reaction time. Monitor the reaction progress using techniques like TLC or LC-MS. 2. Use a slight excess (e.g., 1.1-1.5 equivalents) of the reducing agent. |
| Formation of an Amide Side Product | Hydrolysis of the ester group followed by reaction with the amine. | Ensure anhydrous reaction conditions and work-up procedures to minimize water content. |
| Difficulty in Product Purification | The product is a basic amine and may interact with silica gel during column chromatography. | 1. Use a basic-treated silica gel or add a small amount of a volatile base (e.g., triethylamine) to the eluent.[3] 2. Consider alternative purification methods such as distillation under reduced pressure or crystallization of a salt form. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the reductive amination of ethyl glyoxylate with cyclopropylamine. This reaction involves the formation of an intermediate imine, which is then reduced to the final secondary amine product.
Q2: What are the expected major side products in this synthesis?
A2: The primary side product of concern is the over-alkylation product, Ethyl 2-(dicyclopropylamino)acetate. This tertiary amine is formed when the desired secondary amine product reacts further with another molecule of ethyl glyoxylate.[1] Incomplete reaction can also lead to the presence of unreacted starting materials.
Q3: Which reducing agent is most suitable for this reaction?
A3: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly recommended reducing agent for this transformation. It is mild and selectively reduces the imine intermediate in the presence of the aldehyde, which helps to minimize the reduction of the starting ethyl glyoxylate and can reduce the likelihood of over-alkylation.[2]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Staining the TLC plate with a suitable agent, such as ninhydrin (for the primary amine) or potassium permanganate, can help visualize the starting materials and products.
Q5: What are the key parameters to control to maximize the yield and purity of the desired product?
A5: Key parameters include:
-
Stoichiometry: Using a slight excess of the amine can help drive the reaction to completion and minimize over-alkylation.
-
Temperature: Careful control of the temperature during both imine formation and reduction is crucial.
-
Solvent: Anhydrous solvents are preferred to prevent unwanted side reactions.
-
Purity of Starting Materials: Using high-purity ethyl glyoxylate and cyclopropylamine is essential for a clean reaction.
Experimental Protocols
General Protocol for the Synthesis of this compound via Reductive Amination
This protocol is a general guideline and may require optimization.
Materials:
-
Cyclopropylamine
-
Ethyl glyoxylate (solution in toluene or as a freshly prepared monomer)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of cyclopropylamine (1.0 eq) in anhydrous DCM, add ethyl glyoxylate (1.0-1.2 eq) at room temperature.
-
Stir the mixture for 1-2 hours to allow for imine formation. The progress of imine formation can be monitored by TLC.
-
Once imine formation is significant, add sodium triacetoxyborohydride (1.1-1.5 eq) portion-wise to the reaction mixture. Control the temperature with an ice bath if necessary.
-
Allow the reaction to stir at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, potentially with 1% triethylamine) or by vacuum distillation.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: General experimental workflow for the synthesis.
References
How to improve the yield of "Ethyl 2-(cyclopropylamino)acetate" synthesis
Technical Support Center: Synthesis of Ethyl 2-(cyclopropylamino)acetate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of this compound. Our goal is to help you improve reaction yields and product purity through a systematic, problem-solving approach.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is through the N-alkylation of cyclopropylamine with ethyl bromoacetate. This is a nucleophilic substitution reaction (S_N2) where the nitrogen atom of the amine attacks the carbon atom bonded to the bromine. An acid scavenger (base) is required to neutralize the hydrobromic acid (HBr) generated during the reaction.
Q2: What are the critical reagents and their functions?
-
Cyclopropylamine: The primary amine that acts as the nucleophile.
-
Ethyl Bromoacetate: The alkylating agent and electrophile. It is a strong lachrymator and should be handled with care in a fume hood.
-
Base (e.g., Potassium Carbonate, Sodium Bicarbonate): Acts as an acid scavenger to neutralize the HBr byproduct. Without a base, the HBr would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Solvent (e.g., Acetonitrile, THF, Acetone): A polar aprotic solvent is generally preferred to dissolve the reactants and facilitate the S_N2 reaction mechanism.
Q3: What are the most common side reactions that decrease the yield?
The primary side reaction is the further alkylation of the desired product, this compound, by another molecule of ethyl bromoacetate. This leads to the formation of a di-alkylated byproduct, Ethyl 2-(N-cyclopropyl-N-(2-ethoxy-2-oxoethyl)amino)acetate. Another potential issue is the reaction of the product with the starting cyclopropylamine to form a diamide byproduct, especially under harsh conditions.[1]
Q4: How can I minimize the formation of byproducts?
Minimizing byproduct formation is key to achieving a high yield. Consider the following strategies:
-
Control Stoichiometry: Use a molar excess of cyclopropylamine (e.g., 2-3 equivalents). This increases the probability that ethyl bromoacetate will react with the starting amine rather than the product.
-
Slow Addition: Add the ethyl bromoacetate solution dropwise to the solution of cyclopropylamine and base. This maintains a low concentration of the alkylating agent, disfavoring the secondary reaction.[1]
-
Low Temperature: Conduct the reaction at a reduced temperature (e.g., 0-10°C). This slows down the rate of both the desired reaction and, more significantly, the competing side reactions.[1]
Q5: What are the recommended purification techniques for the final product?
After the reaction is complete, the following purification sequence is recommended:
-
Filtration: Remove the insoluble inorganic salts (the neutralized base and bromide salt) by filtration.
-
Solvent Removal: Evaporate the solvent under reduced pressure.
-
Aqueous Workup: Dissolve the residue in a suitable organic solvent (like ethyl acetate) and wash with water or brine to remove any remaining salts or water-soluble impurities. Common impurities like acetic acid can be removed by washing with a mild base like 5% Na2CO3 solution.[2]
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Final Purification: The final product can be purified by vacuum distillation or column chromatography on silica gel.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Reagent Quality: Degradation of ethyl bromoacetate (hydrolysis) or cyclopropylamine. 2. Insufficient Base: Incomplete neutralization of HBr, deactivating the amine. 3. Moisture: Water in the solvent or on glassware can hydrolyze ethyl bromoacetate. 4. Low Temperature: Reaction may be too slow if the temperature is excessively low. | 1. Use freshly opened or purified reagents. Check purity by NMR or GC. 2. Ensure at least one equivalent of base is used, preferably 1.5-2.0 equivalents. 3. Use anhydrous solvents and oven-dried glassware. Conduct the reaction under an inert atmosphere (N₂ or Ar). 4. Allow the reaction to warm slowly to room temperature after the initial addition and monitor by TLC. |
| Multiple Spots on TLC (Impure Product) | 1. Di-alkylation: The most common side reaction. 2. Unreacted Starting Material: Incomplete reaction. 3. Ester Hydrolysis: Presence of water leading to the formation of 2-(cyclopropylamino)acetic acid. | 1. Implement strategies to minimize byproducts: use excess amine, slow addition of ethyl bromoacetate, and maintain low temperatures.[1] 2. Increase reaction time or gently warm the reaction mixture after addition is complete. 3. Ensure anhydrous conditions. The acid byproduct can be removed with a mild aqueous base wash during workup. |
| Difficulty in Product Isolation | 1. Emulsion during Workup: Formation of a stable emulsion during aqueous extraction. 2. Product Loss: The product may have some water solubility. 3. Co-distillation: Product co-distills with the solvent during evaporation. | 1. Add a small amount of brine to the aqueous layer to break the emulsion. 2. Back-extract the aqueous layers with the organic solvent to recover any dissolved product. 3. Use a rotary evaporator with careful control of temperature and pressure. Avoid high vacuum until the bulk of the solvent is removed. |
Data Presentation: Impact of Reaction Parameters on Yield
The following table summarizes the expected qualitative impact of various reaction parameters on the yield of this compound. Optimization is often a balance between reaction rate and selectivity.
| Parameter | Variation | Expected Impact on Yield | Rationale |
| Temperature | 0 - 10°C | Higher | Reduces the rate of the di-alkylation side reaction, improving selectivity for the desired mono-alkylated product.[1] |
| Room Temperature (20-25°C) | Moderate to Lower | Increases reaction rate but also significantly increases the rate of byproduct formation. | |
| Cyclopropylamine: Ethyl Bromoacetate Ratio | 2:1 or higher | Higher | A stoichiometric excess of the amine favors the reaction with the limiting electrophile (ethyl bromoacetate) and minimizes product alkylation. |
| 1:1 | Lower | As the product concentration builds, it competes with the starting amine, leading to a higher proportion of the di-alkylation byproduct.[1] | |
| Base | K₂CO₃ or NaHCO₃ (Heterogeneous) | Good to Excellent | These bases are effective, inexpensive, and easy to remove by filtration. They are non-nucleophilic and do not introduce competing reactions. |
| Triethylamine (TEA) (Homogeneous) | Variable | While effective, it can be harder to remove during workup and may lead to a more complex reaction mixture. | |
| Solvent | Acetonitrile or THF (Polar Aprotic) | Higher | These solvents are ideal for S_N2 reactions as they solvate the cation but not the nucleophile, leading to a faster rate. |
| Ethanol (Protic) | Lower | Protic solvents can hydrogen-bond with the amine nucleophile, stabilizing it and reducing its reactivity, which slows down the reaction. |
Experimental Protocol: Synthesis of this compound
Disclaimer: This is a representative protocol and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Cyclopropylamine
-
Ethyl bromoacetate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet
Procedure:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous potassium carbonate (1.5 eq.) and anhydrous acetonitrile (100 mL).
-
Amine Addition: Add cyclopropylamine (2.0 eq.) to the flask. Cool the resulting suspension to 0°C using an ice-water bath.
-
Alkylating Agent Addition: Prepare a solution of ethyl bromoacetate (1.0 eq.) in anhydrous acetonitrile (20 mL). Add this solution to the dropping funnel and add it dropwise to the cooled, stirring suspension over 30-45 minutes.
-
Reaction: After the addition is complete, let the reaction stir at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours or until TLC analysis indicates the consumption of ethyl bromoacetate.
-
Workup:
-
Filter the reaction mixture through a pad of celite to remove the potassium carbonate and potassium bromide salts. Wash the filter cake with acetonitrile.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation or flash column chromatography (using a hexane/ethyl acetate gradient) to obtain pure this compound.
Visualizations
Experimental Workflow
Troubleshooting Decision Tree
References
"Ethyl 2-(cyclopropylamino)acetate" stability and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of Ethyl 2-(cyclopropylamino)acetate. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability and integrity of this compound, it is recommended to store the compound under the conditions specified in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | -4°C | Minimizes the rate of potential degradation reactions.[1] |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Protects against oxidation of the secondary amine. |
| Container | Tightly sealed, light-resistant container | Prevents exposure to moisture and light, which can accelerate degradation. |
Q2: What are the potential signs of degradation of this compound?
A2: Degradation of this compound may be indicated by several observable changes:
-
Physical Appearance: A change in color (e.g., yellowing) or the formation of precipitates.
-
Odor: The development of an acidic (vinegar-like) or amine-like odor.
-
Analytical Data: The appearance of new peaks or a decrease in the main peak area in analytical chromatograms (e.g., HPLC, GC-MS). Inconsistent or unexpected experimental results can also be an indicator of compound degradation.
Q3: What are the likely degradation pathways for this compound?
A3: this compound contains both an ethyl ester and a secondary amine functional group, making it susceptible to two primary degradation pathways: hydrolysis and oxidation.
-
Hydrolysis: The ethyl ester can be hydrolyzed to form 2-(cyclopropylamino)acetic acid and ethanol. This reaction can be catalyzed by the presence of acids or bases.[2]
-
Oxidation: The secondary amine can be susceptible to oxidation, which may lead to the formation of various oxidation products.
These degradation pathways are visualized in the diagram below.
References
Overcoming challenges in the N-alkylation of cyclopropylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of cyclopropylamine.
Troubleshooting Guide
This section addresses common challenges encountered during the N-alkylation of cyclopropylamine in a question-and-answer format.
Question: Why is the yield of my N-alkylation reaction with cyclopropylamine consistently low?
Answer: Low yields in the N-alkylation of cyclopropylamine can arise from several factors, including incomplete reaction, side reactions, or purification issues. Here are some common causes and troubleshooting steps:
-
Insufficient Reactivity:
-
Alkylating Agent: The reactivity of alkyl halides follows the order: R-I > R-Br > R-Cl. If you are using an alkyl chloride, consider switching to a bromide or iodide to increase the reaction rate.
-
Leaving Group: For other alkylating agents like sulfonates, ensure you are using a good leaving group (e.g., tosylate, mesylate).
-
-
Inappropriate Reaction Conditions:
-
Base: The choice of base is critical. For direct alkylation with alkyl halides, a base is required to neutralize the HX formed. The base should be strong enough to deprotonate the resulting ammonium salt but not so strong as to cause side reactions. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and triethylamine (Et₃N).
-
Solvent: Polar aprotic solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally preferred as they can dissolve the reactants and facilitate the SN2 reaction.
-
Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive temperatures can lead to decomposition or side reactions. Optimization of the reaction temperature is often necessary.
-
-
Steric Hindrance:
-
Both cyclopropylamine and the alkylating agent can be sterically hindered, slowing down the reaction. If possible, consider using less hindered reagents.
-
Question: I am observing significant amounts of di-alkylation or poly-alkylation products. How can I favor mono-alkylation?
Answer: Over-alkylation is a common problem because the mono-alkylated product is often more nucleophilic than the starting cyclopropylamine. Here are several strategies to promote mono-alkylation:
-
Stoichiometry Control: Use a large excess of cyclopropylamine relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant starting material.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of the electrophile, which can reduce the rate of the second alkylation.
-
Choice of Base: The choice of base can influence the selectivity. Some studies suggest that weaker bases may favor mono-alkylation.
-
Reductive Amination: This is often the most reliable method to achieve mono-alkylation. This two-step, one-pot process involves the formation of an imine or iminium ion from cyclopropylamine and a carbonyl compound, followed by its in-situ reduction.
Question: My reaction is showing evidence of cyclopropyl ring opening. How can I prevent this?
Answer: The cyclopropyl ring is strained and can be susceptible to opening under certain conditions, particularly those involving radical intermediates or strong acids.
-
Reaction Conditions: Avoid conditions that can generate radical intermediates. For instance, some oxidative conditions can lead to the formation of an aminium radical cation, which is known to undergo rapid ring opening.
-
Choice of Reagents: Be mindful of the reagents used. Some reagents may promote single-electron transfer (SET) processes that can lead to ring fragmentation.
-
Protecting Groups: In some cases, protecting the nitrogen of cyclopropylamine with a suitable protecting group can modulate its reactivity and prevent side reactions.
Frequently Asked Questions (FAQs)
What are the best general conditions for the N-alkylation of cyclopropylamine with an alkyl halide?
A good starting point for the direct N-alkylation of cyclopropylamine with an alkyl bromide is to use 1.0 equivalent of the alkyl bromide, 2.0-3.0 equivalents of potassium carbonate as the base, and acetonitrile as the solvent. The reaction can be initially run at room temperature and then gently heated if the reaction is slow. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.
What is the best method to achieve selective mono-N-alkylation of cyclopropylamine?
Reductive amination is generally the preferred method for selective mono-N-alkylation. This method avoids the issue of over-alkylation that is common with direct alkylation using alkyl halides.
How can I purify my N-alkylated cyclopropylamine product?
Purification is typically achieved by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product. It is also important to effectively remove any unreacted cyclopropylamine and the base during the workup. An aqueous workup to remove inorganic salts, followed by extraction with an organic solvent, is a standard procedure before chromatography.
Data Presentation
The following tables provide illustrative data on the effect of different bases and solvents on the yield of N-alkylation reactions of primary amines, which can serve as a guide for optimizing the N-alkylation of cyclopropylamine.
Table 1: Illustrative Effect of Different Bases on N-Alkylation Yield
| Entry | Base (2.0 equiv) | Solvent | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| 1 | K₂CO₃ | Acetonitrile | 80 | 24 | 75 |
| 2 | Cs₂CO₃ | Acetonitrile | 80 | 18 | 85 |
| 3 | Et₃N | Acetonitrile | 80 | 24 | 60 |
| 4 | DBU | Acetonitrile | 80 | 12 | 70 |
Note: Yields are illustrative and based on typical N-alkylation of primary amines. Actual yields with cyclopropylamine may vary.
Table 2: Illustrative Effect of Different Solvents on N-Alkylation Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| 1 | K₂CO₃ | Acetonitrile | 80 | 24 | 75 |
| 2 | K₂CO₃ | DMF | 80 | 24 | 80 |
| 3 | K₂CO₃ | DMSO | 80 | 18 | 82 |
| 4 | K₂CO₃ | Toluene | 110 | 24 | 65 |
Note: Yields are illustrative and based on typical N-alkylation of primary amines. Actual yields with cyclopropylamine may vary.
Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the direct N-alkylation of cyclopropylamine using an alkyl bromide.
Materials:
-
Cyclopropylamine
-
Alkyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (ACN)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclopropylamine (1.2 equivalents) and anhydrous acetonitrile.
-
Add potassium carbonate (2.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl bromide (1.0 equivalent) dropwise to the stirring suspension.
-
Heat the reaction mixture to a gentle reflux (around 80°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Amination with an Aldehyde
This protocol describes a general procedure for the reductive amination of cyclopropylamine with an aldehyde using sodium triacetoxyborohydride (STAB).[1]
Materials:
-
Cyclopropylamine
-
Aldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous dichloromethane (DCM)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 equivalent) and cyclopropylamine (1.2 equivalents) in anhydrous dichloromethane.[1]
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.[1]
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.[1]
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.[1]
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[1]
-
Separate the organic layer and extract the aqueous layer with dichloromethane.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel.[1]
Visualizations
Caption: Troubleshooting workflow for low yield in N-alkylation of cyclopropylamine.
Caption: Comparison of reaction pathways for direct alkylation vs. reductive amination.
References
Technical Support Center: Analysis of Byproducts in "Ethyl 2-(cyclopropylamino)acetate" Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of "Ethyl 2-(cyclopropylamino)acetate". The information is presented in a question-and-answer format to directly address common issues encountered during this N-alkylation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is the N-alkylation of cyclopropylamine with ethyl chloroacetate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: What are the most common byproducts observed in this reaction?
A2: The most prevalent byproduct is the di-alkylation product, Diethyl 2,2'-(cyclopropylazanediyl)diacetate . This occurs when the newly formed secondary amine product reacts further with another molecule of ethyl chloroacetate. Other potential byproducts include those from the hydrolysis of the starting material and the product.
Q3: How can I detect the presence of the di-alkylation byproduct?
A3: Several analytical techniques can be employed to identify and quantify the di-alkylation byproduct:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating the desired product from the byproduct and confirming their identities based on their mass spectra.
-
High-Performance Liquid Chromatography (HPLC): HPLC can effectively separate the components of the reaction mixture, allowing for quantification of the product and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between the desired mono-alkylated product and the di-alkylated byproduct by analyzing the chemical shifts and integration of the signals corresponding to the ethyl and cyclopropyl groups.
Troubleshooting Guide
Problem 1: Low yield of the desired product and a significant amount of a higher boiling point impurity.
-
Possible Cause: Over-alkylation leading to the formation of Diethyl 2,2'-(cyclopropylazanediyl)diacetate. The mono-alkylated product can be more nucleophilic than the starting cyclopropylamine, leading to a second alkylation.[1]
-
Troubleshooting Steps:
-
Adjust Stoichiometry: Use a molar excess of cyclopropylamine relative to ethyl chloroacetate. This statistically favors the mono-alkylation. A common starting point is a 2:1 to 3:1 molar ratio of amine to alkylating agent.
-
Control Reagent Addition: Add the ethyl chloroacetate slowly or dropwise to the reaction mixture containing the cyclopropylamine and base. This helps to maintain a low concentration of the alkylating agent, reducing the likelihood of di-alkylation.
-
Choice of Base: A bulky, non-nucleophilic base can sometimes favor mono-alkylation. Consider using bases like diisopropylethylamine (DIPEA) or potassium carbonate.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes improve the selectivity for mono-alkylation, although it may decrease the overall reaction rate.
-
Problem 2: Presence of acidic impurities in the final product.
-
Possible Cause: Hydrolysis of ethyl chloroacetate to chloroacetic acid, or hydrolysis of the product ester, this compound, to 2-(cyclopropylamino)acetic acid. This is more likely to occur if water is present in the reaction mixture or during workup, especially under basic conditions.[2]
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are dry.
-
Aqueous Workup: During the workup, a mild basic wash (e.g., with a saturated sodium bicarbonate solution) can be used to remove acidic impurities. This should be followed by a brine wash and drying of the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate.
-
Problem 3: Difficulty in separating the product from the di-alkylation byproduct by column chromatography.
-
Possible Cause: Similar polarities of the mono- and di-alkylated products.
-
Troubleshooting Steps:
-
Optimize Chromatographic Conditions: Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or dichloromethane) may provide better separation.
-
Alternative Purification Methods: Consider vacuum distillation as an alternative purification method, as the boiling points of the mono- and di-alkylated products are expected to be significantly different.
-
Data Presentation
Table 1: Effect of Stoichiometry on Product Distribution
| Molar Ratio (Cyclopropylamine : Ethyl Chloroacetate) | Desired Product Yield (%) | Di-alkylation Byproduct (%) |
| 1 : 1 | 55 | 35 |
| 2 : 1 | 75 | 15 |
| 3 : 1 | 85 | 5 |
Note: Yields are hypothetical and for illustrative purposes. Actual results may vary based on specific reaction conditions.
Experimental Protocols
General Protocol for the Synthesis of this compound
-
To a solution of cyclopropylamine (2.0 equivalents) in a suitable aprotic solvent (e.g., acetonitrile or THF) is added a base (e.g., potassium carbonate, 1.5 equivalents).
-
The mixture is stirred at room temperature.
-
Ethyl chloroacetate (1.0 equivalent) is added dropwise to the reaction mixture over a period of 30 minutes.
-
The reaction is stirred at room temperature (or gently heated if necessary) and monitored by TLC or GC-MS until the starting material is consumed.
-
Upon completion, the reaction mixture is filtered to remove the inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and then brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
The crude product is purified by vacuum distillation or column chromatography.
Analytical Method: GC-MS for Byproduct Analysis
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 2 minutes, then ramp at a suitable rate (e.g., 10 °C/min) to a final temperature of 280 °C and hold for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Expected Elution Order: this compound will elute before the higher molecular weight and likely higher boiling point Diethyl 2,2'-(cyclopropylazanediyl)diacetate.
Visualizations
Caption: Experimental workflow for the synthesis and analysis of this compound.
Caption: Troubleshooting logic for common issues in the synthesis of this compound.
References
Technical Support Center: Reaction Monitoring for Ethyl 2-(cyclopropylamino)acetate Synthesis
This guide provides troubleshooting advice and frequently asked questions for monitoring the synthesis of Ethyl 2-(cyclopropylamino)acetate using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Reaction Overview
The synthesis of this compound typically involves the nucleophilic substitution of a halide from an ethyl haloacetate by cyclopropylamine. The reaction progress is monitored by observing the consumption of the starting materials and the formation of the product.
Reaction Scheme:
Monitoring is crucial to determine the reaction endpoint, ensuring the complete consumption of the limiting reagent and maximizing the yield of the desired product.
Thin-Layer Chromatography (TLC) Monitoring
TLC is a rapid and effective technique for qualitatively monitoring the progress of this reaction by separating compounds based on their polarity.
Frequently Asked Questions (FAQs) - TLC
-
Q1: What is the primary purpose of using TLC to monitor this reaction? A1: TLC is used to visually track the disappearance of the starting materials (ethyl bromoacetate and cyclopropylamine) and the appearance of the product (this compound). This helps to determine when the reaction is complete.[1]
-
Q2: How do I select an appropriate solvent system (eluent) for TLC? A2: The goal is to find a solvent system where the starting materials and the product have distinct and well-separated spots with Rf values ideally between 0.2 and 0.8. For compounds with amine groups, a common starting point is a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate (e.g., 4:1 or 1:1 Hexanes:EtOAc).[2] The polarity can be adjusted by changing the ratio of the solvents.
-
Q3: How can I visualize the spots on the TLC plate? A3: Since the starting materials and product are likely colorless, visualization techniques are required.
-
UV Lamp: If the compounds are UV-active, they will appear as dark spots on a fluorescent TLC plate under a 254 nm UV lamp.[1]
-
Staining: Chemical stains are very effective. A potassium permanganate (KMnO₄) stain is a good general-purpose choice. For more specific visualization of the amine-containing compounds (cyclopropylamine and the product), a ninhydrin stain can be used, which typically produces a characteristic color (e.g., purple or yellow).[3]
-
-
Q4: How do I interpret the TLC results? A4: A sample of the reaction mixture is spotted in a lane on the TLC plate. It is helpful to also spot the pure starting materials in separate lanes for comparison. As the reaction progresses, the spot corresponding to the starting material will fade, and a new spot corresponding to the product will appear and intensify. The reaction is considered complete when the spot for the limiting starting material is no longer visible.
TLC Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking | The compound (especially the amine) is interacting too strongly with the acidic silica gel plate. The sample applied to the plate is too concentrated. | Add a small amount (0.1–2.0%) of a basic modifier like triethylamine or ammonium hydroxide to your eluting solvent to neutralize the acidic sites on the silica.[3][4] Dilute the sample before spotting it on the TLC plate.[4] |
| All spots are at the bottom (Rf ≈ 0) | The eluent is not polar enough to move the compounds up the plate. | Increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[3] |
| All spots are at the top (Rf ≈ 1) | The eluent is too polar, causing all compounds to travel with the solvent front. | Decrease the polarity of the eluent. For a hexane/ethyl acetate system, decrease the proportion of ethyl acetate (increase the proportion of hexane).[3] |
| No spots are visible | The sample concentration is too low. The compound is not UV-active and the wrong stain was used. The compound may have evaporated from the plate if it is volatile. | Concentrate the sample before spotting, or spot multiple times in the same location, allowing the solvent to dry between applications.[3][5] Use a different visualization method, such as a different stain (e.g., potassium permanganate or ninhydrin).[3] |
| Poor separation between spots | The polarity of the eluent is not optimal for separating the compounds of interest. | Try a different solvent system. For example, you could switch from a hexane/ethyl acetate system to a dichloromethane/methanol system to alter the selectivity.[6] |
Experimental Protocol: TLC Monitoring
-
Prepare the Eluent: Mix the chosen solvents (e.g., 70% Hexane, 30% Ethyl Acetate, and 0.5% Triethylamine) in a beaker.
-
Prepare the TLC Chamber: Pour a small amount (~0.5 cm depth) of the eluent into the developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover with the lid and let it equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a light origin line about 1 cm from the bottom of the plate. Mark positions for each sample.
-
Spot the Plate: Dip a capillary tube into the sample vial. Lightly touch the capillary to the corresponding mark on the origin line to apply a small, concentrated spot. Spot the starting materials and the reaction mixture in their respective lanes.
-
Develop the Plate: Carefully place the TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level.[7] Cover the chamber and allow the solvent to ascend the plate.
-
Visualize: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry completely. View the plate under a UV lamp and/or apply a chemical stain to visualize the spots.
Data Presentation: Example TLC Data
| Compound | Expected Polarity | Example Rf Value (7:3 Hexane:EtOAc) |
| Ethyl bromoacetate | Moderately Polar | ~ 0.65 |
| Cyclopropylamine | Polar | ~ 0.15 |
| This compound | Polar | ~ 0.40 |
Note: These are example values. Actual Rf values will depend on the exact experimental conditions.
High-Performance Liquid Chromatography (HPLC) Monitoring
HPLC provides a more quantitative assessment of the reaction, allowing for the determination of the relative concentrations of reactants and products.
Frequently Asked Questions (FAQs) - HPLC
-
Q1: Why is HPLC a useful tool for monitoring this reaction? A1: HPLC offers high resolution and sensitivity, allowing for accurate quantification of starting materials and the product. This is particularly useful for determining reaction kinetics or identifying the formation of byproducts.
-
Q2: What type of HPLC setup is recommended? A2: A reverse-phase HPLC (RP-HPLC) method is most common.
-
Column: A C18 column is a standard choice.
-
Mobile Phase: A gradient of water (A) and an organic solvent like acetonitrile or methanol (B) is typically used. To improve the peak shape of the basic amine compounds, a modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) is often added to both mobile phases.
-
-
Q3: How is the chromatogram interpreted? A3: The chromatogram plots the detector response against retention time. Each compound in the mixture should ideally appear as a distinct peak at a specific retention time. By injecting standards of the starting materials and the expected product, you can identify each peak. The area under each peak is proportional to its concentration. As the reaction proceeds, the peak areas for the starting materials will decrease while the peak area for the product will increase.
HPLC Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Peak Tailing (asymmetrical peaks) | Strong interaction between the basic amine groups and residual acidic silanols on the column packing material. The column is overloaded. | Add an acidic modifier (e.g., 0.1% formic acid or TFA) to the mobile phase to protonate the amines and suppress silanol interactions.[8] Reduce the concentration or volume of the injected sample.[9] |
| Shifting Retention Times | Inconsistent mobile phase composition. Fluctuations in column temperature. Inconsistent flow rate from the pump. Column is not properly equilibrated. | Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.[10] Use a column oven to maintain a constant temperature.[11] Check the pump for leaks or bubbles and purge the system.[10] Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time before each injection.[11] |
| Noisy or Drifting Baseline | Air bubbles in the system (pump or detector). Contaminated mobile phase or detector cell. Leaks in the system. | Degas the mobile phase thoroughly.[9][11] Purge the pump to remove bubbles. Flush the system and detector cell with a strong solvent like isopropanol.[11] Check all fittings for leaks.[9] |
| Poor Peak Resolution | The mobile phase gradient is not optimal. The mobile phase is incorrect for the compounds. | Adjust the gradient profile (e.g., make it shallower) to increase the separation between closely eluting peaks. Try a different organic modifier (e.g., switch from methanol to acetonitrile, or vice versa) as this can change the selectivity of the separation. |
Experimental Protocol: General RP-HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5-10 µL
-
Detection: UV at 210 nm
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
Data Presentation: Example HPLC Data
| Compound | Expected Elution Order | Example Retention Time (min) |
| Cyclopropylamine | Early (most polar) | ~ 2.5 |
| This compound | Middle | ~ 8.1 |
| Ethyl bromoacetate | Late (least polar) | ~ 12.7 |
Note: These are example values. Actual retention times will depend on the specific HPLC system and conditions.
Visual Workflows and Logic Diagrams
Diagrams
Caption: General workflow for monitoring the synthesis of this compound.
Caption: Decision tree for troubleshooting common TLC analysis issues.
Caption: Decision tree for troubleshooting common HPLC analysis issues.
References
- 1. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. silicycle.com [silicycle.com]
- 4. chembam.com [chembam.com]
- 5. pharmashare.in [pharmashare.in]
- 6. Chromatography [chem.rochester.edu]
- 7. community.wvu.edu [community.wvu.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. labcompare.com [labcompare.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Ethyl 2-(cyclopropylamino)acetate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-(cyclopropylamino)acetate is a valuable building block in medicinal chemistry and drug development, frequently incorporated into larger molecules to modulate their physicochemical and pharmacological properties. The efficient and scalable synthesis of this intermediate is therefore of significant interest. This guide provides a comparative overview of the two primary synthetic routes to this compound: Nucleophilic Substitution and Reductive Amination . We present a summary of their performance based on key metrics and provide detailed experimental protocols to support your research and development efforts.
At a Glance: Comparison of Synthesis Methods
| Method | Key Reactants | Typical Yield | Reaction Time | Key Advantages | Potential Challenges |
| Nucleophilic Substitution | Cyclopropylamine, Ethyl bromoacetate (or chloroacetate) | Good to Excellent | Several hours to overnight | Readily available starting materials, straightforward procedure. | Potential for over-alkylation, requires careful control of stoichiometry and reaction conditions. |
| Reductive Amination | Cyclopropylamine, Ethyl glyoxylate | Moderate to Good | Varies (typically several hours) | Good control over product formation, avoids harsh alkylating agents. | Requires a reducing agent, potential for side reactions if not optimized. |
Logical Workflow of Synthesis Strategies
The synthesis of this compound can be approached via two distinct and logical pathways, each with its own set of considerations for the synthetic chemist. The choice between these methods will often depend on the availability of starting materials, desired scale, and tolerance for specific reagents and byproducts.
Comparative Analysis of "Ethyl 2-(cyclopropylamino)acetate" Analogs in Biological Assays: A Review of Available Data
A comprehensive review of publicly available scientific literature and patent databases did not yield a direct comparative analysis of a series of "Ethyl 2-(cyclopropylamino)acetate" analogs with corresponding quantitative biological data. While the parent compound is mentioned as a synthetic intermediate in various chemical contexts, dedicated structure-activity relationship (SAR) studies focusing on systematic modifications of its structure for a specific biological target appear to be limited or not publicly disclosed.
This guide, therefore, cannot provide a direct, data-driven comparison of "this compound" analogs as initially intended. The following sections will instead discuss the general biological relevance of related chemical structures and outline the methodologies that would be employed in such a comparative study, based on common practices in drug discovery and development.
General Biological Context and Potential Applications
While specific data is lacking for the target compound's analogs, the structural components of "this compound" suggest potential for interaction with various biological targets. The N-substituted glycine ester framework is a common feature in molecules designed to mimic or interfere with amino acid recognition and metabolism. The cyclopropyl group can influence binding affinity and selectivity due to its rigid and lipophilic nature.
Based on the broader landscape of cyclopropylamine and glycine derivatives in medicinal chemistry, potential therapeutic areas for analogs of "this compound" could include:
-
Enzyme Inhibition: The amino acid-like structure could serve as a starting point for designing inhibitors of enzymes that process small molecule substrates, such as proteases, kinases, or metabolic enzymes.
-
Receptor Modulation: The scaffold could be elaborated to create ligands for various cell surface or nuclear receptors.
-
Antiviral or Anticancer Agents: Many antiviral and anticancer drugs are nucleoside or amino acid analogs that interfere with cellular replication or signaling pathways.
Hypothetical Experimental Workflow for a Comparative Analysis
To conduct a comparative analysis of "this compound" analogs, a typical experimental workflow would be followed. This process is fundamental in medicinal chemistry for identifying lead compounds and understanding structure-activity relationships.
Caption: A generalized workflow for the synthesis, biological evaluation, and analysis of a chemical library.
Data Presentation: Illustrative Tables
In a typical comparative study, the biological data for a series of analogs would be presented in a tabular format to facilitate easy comparison. The tables below are illustrative examples of how such data would be structured.
Table 1: Hypothetical In Vitro Enzyme Inhibition Data for Analogs
| Compound ID | R1 Substitution (on Cyclopropyl) | R2 Substitution (Ester Group) | IC50 (µM) |
| ECPA-1 (Parent) | H | Ethyl | 15.2 |
| ECPA-2 | 2-Methyl | Ethyl | 8.5 |
| ECPA-3 | 2,2-Dimethyl | Ethyl | 25.1 |
| ECPA-4 | H | Methyl | 12.8 |
| ECPA-5 | H | Isopropyl | 22.4 |
Table 2: Hypothetical Cell-Based Assay Data for Analogs
| Compound ID | R1 Substitution (on Cyclopropyl) | R2 Substitution (Ester Group) | EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/EC50) |
| ECPA-1 (Parent) | H | Ethyl | 5.6 | >100 | >17.8 |
| ECPA-2 | 2-Methyl | Ethyl | 2.1 | >100 | >47.6 |
| ECPA-3 | 2,2-Dimethyl | Ethyl | 10.8 | 85.3 | 7.9 |
| ECPA-4 | H | Methyl | 4.9 | >100 | >20.4 |
| ECPA-5 | H | Isopropyl | 9.2 | 91.5 | 9.9 |
Experimental Protocols: Standard Methodologies
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are examples of standard methodologies that would be described in a study of this nature.
General Procedure for Synthesis of Analogs
Analogs of "this compound" would be synthesized via reductive amination of ethyl glyoxylate with the corresponding substituted cyclopropylamine or by N-alkylation of a substituted glycine ester with a cyclopropylmethyl halide. The general synthetic route would be described, followed by specific procedures for each analog, including reaction conditions, purification methods (e.g., column chromatography), and characterization data (e.g., NMR, Mass Spectrometry).
In Vitro Enzyme Inhibition Assay
A representative protocol for an enzyme inhibition assay would be as follows:
-
Reagents and Materials: Specify the enzyme, substrate, buffer components, and detection reagents.
-
Assay Procedure:
-
A solution of the enzyme in assay buffer is pre-incubated with varying concentrations of the test compound for a specified time at a controlled temperature.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction progress is monitored over time by measuring the formation of a product or the depletion of a substrate (e.g., by spectrophotometry or fluorometry).
-
Control reactions (no inhibitor) are run in parallel.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each compound concentration.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the dose-response data to a suitable equation (e.g., the four-parameter logistic equation).
-
Cell-Based Signaling Pathway Assay
To investigate the effect of the compounds on a specific signaling pathway, a reporter gene assay could be employed.
Caption: A simplified workflow for a cell-based reporter assay.
-
Cell Line and Reporter Construct: Specify the cell line used and the reporter gene construct (e.g., a luciferase gene under the control of a promoter responsive to the signaling pathway of interest).
-
Assay Procedure:
-
Cells are seeded in microplates and allowed to attach.
-
Cells are then treated with a range of concentrations of the test compounds.
-
After an appropriate incubation period, the cells are lysed.
-
The activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
-
Data Analysis:
-
The reporter activity is normalized to a control (e.g., vehicle-treated cells).
-
The EC50 value (the concentration of the compound that produces 50% of the maximal response) is calculated from the dose-response curve.
-
Conclusion
While a direct comparative analysis of "this compound" analogs is not possible due to the lack of published data, this guide outlines the standard procedures and data presentation formats that would be essential for such a study. The principles of analog design, chemical synthesis, biological screening, and structure-activity relationship analysis are fundamental to the process of drug discovery. Researchers interested in this chemical scaffold would need to undertake a systematic study, as outlined above, to elucidate the biological potential of its derivatives.
Spectroscopic comparison of "Ethyl 2-(cyclopropylamino)acetate" with its precursors
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Ethyl 2-(cyclopropylamino)acetate and its Synthetic Precursors.
This guide provides a detailed spectroscopic comparison of the versatile chemical intermediate, this compound, with its precursors, ethyl chloroacetate and cyclopropylamine. Understanding the distinct spectral characteristics of these molecules is crucial for reaction monitoring, purity assessment, and structural confirmation in synthetic chemistry and drug development. This document presents a summary of their key spectroscopic data, detailed experimental protocols for synthesis and analysis, and visual representations of the synthetic and analytical workflows.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for this compound and its precursors. This data is essential for distinguishing the product from the starting materials and for identifying key functional group transformations during the synthesis.
| Compound | Structure | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec. (m/z) |
| Ethyl Chloroacetate | Cl-CH₂-C(=O)O-CH₂-CH₃ | C=O stretch: ~1749 | 4.25 (q, 2H), 4.06 (s, 2H), 1.31 (t, 3H) | 167.1, 61.9, 41.1, 14.1 | 122 (M⁺) |
| Cyclopropylamine | c-C₃H₅-NH₂ | N-H stretch: 3360-3180, N-H bend: ~1590 | 2.45-2.35 (m, 1H), 0.50-0.35 (m, 4H) | 24.5, 3.5 | 57 (M⁺) |
| This compound | c-C₃H₅-NH-CH₂-C(=O)O-CH₂-CH₃ | N-H stretch: ~3300, C=O stretch: ~1735 | Predicted: 4.15 (q, 2H), 3.40 (s, 2H), 2.20-2.10 (m, 1H), 1.25 (t, 3H), 0.50-0.40 (m, 4H) | Predicted: 172.5, 60.5, 52.0, 31.0, 14.2, 6.5 | 143 (M⁺) |
Note: Predicted NMR data for this compound is based on established chemical shift principles and data from analogous structures.
Experimental Protocols
Synthesis of this compound
This protocol outlines the synthesis of this compound via a nucleophilic substitution reaction.
Materials:
-
Ethyl chloroacetate
-
Cyclopropylamine
-
Diethyl ether (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclopropylamine (2 equivalents) in anhydrous diethyl ether.
-
Cool the solution to 0-5 °C using an ice bath.
-
Add a solution of ethyl chloroacetate (1 equivalent) in anhydrous diethyl ether dropwise to the cooled cyclopropylamine solution over a period of 30 minutes, with continuous stirring. A white precipitate of cyclopropylamine hydrochloride will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.
-
Filter the reaction mixture to remove the cyclopropylamine hydrochloride precipitate.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic byproducts.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography.
Spectroscopic Analysis Protocols
The following are generalized protocols for acquiring the spectroscopic data presented in this guide.
Infrared (IR) Spectroscopy:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation: A thin film of the liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: NMR Spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters include a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
Mass Spectrometry (MS):
-
Instrument: Mass Spectrometer (e.g., with Electron Ionization - EI source).
-
Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC).
-
Data Acquisition: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum is recorded, showing the relative abundance of each ion.
Visualizing the Process
To better understand the relationships between the compounds and the analytical workflow, the following diagrams have been generated using Graphviz.
Caption: Synthetic pathway to this compound.
Caption: General workflow for spectroscopic analysis.
Comparative Analysis of the Biological Activity of Ethyl 2-(cyclopropylamino)acetate and Structurally Related Compounds
For the attention of: Researchers, scientists, and drug development professionals.
Comparison Based on the Cyclopropylamine Moiety: Anticancer Activity via LSD1 Inhibition
Several studies have highlighted the importance of the cyclopropylamine scaffold in the design of potent enzyme inhibitors, particularly for Lysine-Specific Demethylase 1 (LSD1), a key regulator in cancer epigenetics.[1] Inhibition of LSD1 has emerged as a promising strategy in oncology.
Quantitative Data Summary: LSD1 Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of various cyclopropylamine-containing compounds against the LSD1 enzyme.
| Compound ID | Structure | Target Cancer Cell Lines | IC50 (µM) for LSD1 Inhibition | Reference |
| VIIb | Cyanopyrimidine derivative | MOLT-4, A549, HCT-116 | 2.25 | [1] |
| VIIi | Cyanopyrimidine derivative | MOLT-4, A549, HCT-116 | 1.80 | [1] |
| VIIm | Cyanopyrimidine derivative | MOLT-4, A549, HCT-116 | 6.08 | [1] |
| GSK2879552 | (Positive Control) | Not specified | Not specified in this study, but known potent inhibitor | [2] |
Experimental Protocol: LSD1 Inhibition Assay
A representative method for determining the in vitro inhibitory activity of compounds against human recombinant LSD1 is the horseradish peroxidase (HRP) coupled assay.
Principle: The LSD1 enzyme demethylates its substrate, producing hydrogen peroxide (H₂O₂) as a byproduct. The HRP enzyme then uses this H₂O₂ to oxidize a chromogenic substrate, resulting in a color change that can be measured spectrophotometrically. The intensity of the color is proportional to the LSD1 activity, and a decrease in color intensity in the presence of a test compound indicates inhibition.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate buffer (e.g., 50 mM sodium phosphate, pH 7.4).
-
Enzyme and Substrate Preparation: Prepare a solution of human recombinant LSD1 enzyme and its dimethylated peptide substrate.
-
Reaction Incubation: In a 96-well plate, pre-incubate the LSD1 enzyme with the test compounds or vehicle control.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the peptide substrate.
-
Detection: After a set incubation period, add the HRP and a chromogenic substrate (e.g., Amplex Red).
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway: LSD1 in Cancer
LSD1 plays a crucial role in tumorigenesis by demethylating histone and non-histone proteins, leading to the altered expression of genes involved in cell proliferation, differentiation, and survival.[3][4]
References
Performance Evaluation of the Cyclopropylamine Moiety in Catalysis: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative performance evaluation of the cyclopropylamine functional group in various catalytic applications. Due to the limited availability of direct experimental data for "Ethyl 2-(cyclopropylamino)acetate," this document focuses on the catalytic behavior of analogous compounds containing the core cyclopropylamine moiety. The presented data and protocols are derived from published research on various N-substituted cyclopropylamines and serve as a predictive guide to the potential performance of "this compound" and its derivatives in similar catalytic systems.
The unique strained ring structure of the cyclopropyl group, combined with the reactivity of the adjacent amine, makes cyclopropylamines valuable synthons in modern organic chemistry. Their application in catalysis, particularly in photocatalysis and cross-coupling reactions, has garnered significant interest.
Visible-Light Mediated [3+2] Cycloaddition
Cyclopropylamines, particularly N-aryl cyclopropylamines, have been demonstrated to be effective 1,3-dipole synthons in visible-light-mediated [3+2] cycloaddition reactions with olefins to produce substituted cyclopentanes. This transformation is typically catalyzed by a photoredox catalyst, such as a ruthenium or iridium complex.
The following table summarizes the performance of various N-aryl cyclopropylamines in the [3+2] cycloaddition with different olefins. The data highlights the influence of electronic and steric factors on the reaction yield and diastereoselectivity.
| Entry | Cyclopropylamine Substrate | Olefin Substrate | Catalyst System | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | N-phenylcyclopropylamine | Styrene | --INVALID-LINK--₂ | CH₃NO₂ | 96 | 1:1 |
| 2 | N-(4-methoxyphenyl)cyclopropylamine | Styrene | --INVALID-LINK--₂ | CH₃NO₂ | 85 | 1:1 |
| 3 | N-(4-chlorophenyl)cyclopropylamine | Styrene | --INVALID-LINK--₂ | CH₃NO₂ | 78 | 1:1 |
| 4 | N-phenylcyclopropylamine | Methyl acrylate | --INVALID-LINK--₂ | CH₃NO₂ | 82 | 1.2:1 |
| 5 | N-phenylcyclopropylamine | N-phenylmaleimide | --INVALID-LINK--₂ | CH₃NO₂ | 95 | >20:1 |
Data is compiled from analogous reactions reported in the literature and is intended for comparative purposes.
The following is a representative experimental protocol for the visible-light-mediated [3+2] cycloaddition of a cyclopropylamine with an olefin.[1]
Materials:
-
N-Aryl cyclopropylamine (1.0 equiv)
-
Olefin (2.0 equiv)
-
--INVALID-LINK--₂ (2 mol%)
-
Anhydrous solvent (e.g., CH₃NO₂)
Procedure:
-
To an oven-dried reaction vessel, add the N-aryl cyclopropylamine and the photoredox catalyst.
-
The vessel is sealed, evacuated, and backfilled with an inert atmosphere (e.g., nitrogen or argon).
-
The anhydrous solvent and the olefin are added via syringe.
-
The reaction mixture is degassed using a freeze-pump-thaw technique.
-
The mixture is then irradiated with a visible light source (e.g., a compact fluorescent lamp) at room temperature with vigorous stirring.
-
The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to yield the desired cyclopentane derivative.
Caption: Proposed mechanism for the visible-light-mediated [3+2] cycloaddition.
Palladium-Catalyzed Monoarylation
Cyclopropylamines are also effective substrates in palladium-catalyzed cross-coupling reactions, particularly for the synthesis of N-arylcyclopropylamines.[2][3] These reactions typically employ a palladium catalyst with a sterically demanding and electron-rich phosphine ligand.
The choice of ligand is crucial for the efficiency of the palladium-catalyzed monoarylation of cyclopropylamine. The following table compares the performance of different phosphine ligands in the coupling of cyclopropylamine with 4-chloroanisole.
| Entry | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | P(t-Bu)₃ | NaOt-Bu | Toluene | 80 | 45 |
| 2 | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 80 | 62 |
| 3 | Pd₂(dba)₃ | RuPhos | NaOt-Bu | Toluene | 80 | 75 |
| 4 | Pd₂(dba)₃ | BrettPhos | NaOt-Bu | Toluene | 80 | 88 |
| 5 | Pd(OAc)₂ | cataCXium A | K₃PO₄ | Dioxane | 100 | 55 |
Data is compiled from analogous reactions reported in the literature and is intended for comparative purposes.
The following is a general experimental protocol for the palladium-catalyzed monoarylation of cyclopropylamine.[3]
Materials:
-
Aryl halide (1.0 equiv)
-
Cyclopropylamine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
An oven-dried Schlenk tube is charged with the palladium precursor, the phosphine ligand, and the base under an inert atmosphere.
-
The anhydrous solvent, aryl halide, and cyclopropylamine are added sequentially.
-
The Schlenk tube is sealed, and the reaction mixture is heated to the specified temperature with stirring.
-
The reaction is monitored by a suitable analytical method (e.g., GC-MS or LC-MS).
-
After completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the N-arylcyclopropylamine.
Caption: Generalized catalytic cycle for Palladium-catalyzed N-arylation.
Conclusion
References
A Comparative Guide to the Cross-Reactivity Profiling of Ethyl 2-(cyclopropylamino)acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of novel chemical entities is intrinsically linked to their selectivity. Off-target interactions can lead to unforeseen side effects, toxicity, or diminished efficacy. For derivatives of "Ethyl 2-(cyclopropylamino)acetate," a scaffold with emerging interest in medicinal chemistry, a thorough understanding of their cross-reactivity is paramount. This guide provides a comparative overview of the known biological activities of these derivatives, outlines standard experimental protocols for comprehensive cross-reactivity screening, and visualizes key pathways and workflows to aid in the design of selective therapeutic agents.
While direct, comprehensive cross-reactivity studies on a wide array of "this compound" derivatives are not extensively published, the existing literature on analogous compounds containing the cyclopropylamine moiety reveals a diverse range of biological activities. This suggests a potential for cross-reactivity that warrants careful investigation during drug development.
Comparative Biological Activities of Cyclopropylamine-Containing Compounds
The following table summarizes the reported biological activities of various derivatives that share the core cyclopropylamine feature. This data, gathered from diverse studies, can serve as a preliminary guide to potential off-target activities when designing new molecules based on the "this compound" scaffold.
| Derivative Class | Primary Biological Target/Activity | Therapeutic Area | Reference |
| Cyanopyrimidine derivatives with cyclopropylamine | Lysine Specific Demethylase 1 (LSD1) inhibition | Anticancer | [1] |
| 1-Phenylcyclopropane carboxamide derivatives | Antiproliferative against human myeloid leukaemia cell line (U937) | Anticancer | [2] |
| Tranylcypromine (trans-2-phenylcyclopropylamine) | Monoamine Oxidase (MAO) inhibition | Antidepressant | [3] |
| Cyclopropylamine-containing Hepatitis C NS5B inhibitors | Cytochrome P450 (CYP1A2) mediated metabolism | Antiviral (with metabolic considerations) | [4] |
| Substituted cyclopropanecarboxylic acids | Inhibition of 1-aminocyclopropane-1-carboxylic acid oxidase (ACO) | Plant Growth Regulation | [5] |
| Various cyclopropane derivatives | Antibacterial, antifungal, antiviral, antitumor | Infectious Diseases, Oncology | [3] |
Experimental Protocols for Cross-Reactivity Assessment
A systematic evaluation of off-target interactions is crucial. Below are detailed methodologies for key experiments to build a comprehensive cross-reactivity profile for "this compound" derivatives.
Competitive Radioligand Binding Assays
This technique is a high-throughput method to assess the affinity of a test compound for a large panel of receptors, ion channels, and transporters.
Objective: To determine the binding affinity (Ki) of a test compound to a diverse panel of biological targets.
Methodology:
-
Target Preparation: Membranes are prepared from cell lines recombinantly expressing the target receptor or from native tissues.
-
Assay Setup: A fixed concentration of a specific radioligand (a known high-affinity ligand for the target labeled with a radioactive isotope, e.g., ³H or ¹²⁵I) is incubated with the target preparation.
-
Competition: Increasing concentrations of the test compound are added to the incubation mixture. The test compound will compete with the radioligand for binding to the target.
-
Incubation and Separation: The mixture is incubated to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, corresponding to the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Enzyme Inhibition Assays
This method is used to determine if a test compound can inhibit the activity of a specific enzyme.
Objective: To determine the potency of a test compound as an inhibitor of a panel of enzymes (e.g., kinases, proteases, cytochrome P450s).
Methodology:
-
Enzyme and Substrate Preparation: A purified, active enzyme and its specific substrate are prepared in a suitable buffer. The substrate is often a synthetic molecule that produces a detectable signal (e.g., colorimetric, fluorometric, or luminescent) upon enzymatic modification.
-
Assay Setup: The enzyme and varying concentrations of the test compound are pre-incubated.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Signal Detection: The reaction is allowed to proceed for a defined period, and the signal generated by the product is measured using a microplate reader.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound relative to a control with no inhibitor. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is then determined by fitting the data to a dose-response curve.
Cellular Functional Assays
These assays measure the functional consequence of a compound's interaction with a target in a cellular context.
Objective: To determine if a test compound acts as an agonist, antagonist, or allosteric modulator of a cellular pathway.
Methodology (Example: G-protein coupled receptor activation):
-
Cell Culture: A cell line engineered to express the target receptor and a reporter system (e.g., aequorin for calcium flux, or a luciferase reporter gene downstream of a response element) is used.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound. For antagonist testing, cells are co-treated with the test compound and a known agonist.
-
Signal Measurement: The cellular response, such as changes in intracellular calcium levels, cAMP production, or reporter gene expression, is measured.
-
Data Analysis: Dose-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of the test compound.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate a logical workflow for cross-reactivity screening and a representative signaling pathway that could be modulated by these derivatives.
Caption: Experimental workflow for cross-reactivity profiling.
Caption: A representative signaling pathway potentially modulated by the derivatives.
References
- 1. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. ffhdj.com [ffhdj.com]
A Comparative Benchmarking Study: Synthesizing Ethyl 2-(cyclopropylamino)acetate
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel molecular scaffolds is a cornerstone of innovation. This guide provides a comparative analysis of established and modern synthetic methodologies for obtaining Ethyl 2-(cyclopropylamino)acetate, a valuable building block in medicinal chemistry.
This document outlines two primary synthetic routes—reductive amination and direct N-alkylation—and introduces the potential of Buchwald-Hartwig amination as a contemporary alternative. By presenting detailed experimental protocols, quantitative data, and workflow visualizations, this guide aims to equip researchers with the necessary information to select the most suitable method for their specific needs, considering factors such as yield, purity, reaction time, and scalability.
At a Glance: Comparison of Synthetic Methods
The following table summarizes the key performance indicators for the synthesis of this compound via different methodologies. The data for reductive amination and N-alkylation are based on established laboratory procedures for analogous compounds, providing a reliable estimate for these transformations.
| Method | Typical Yield | Purity | Reaction Time | Key Advantages | Key Disadvantages |
| Reductive Amination | 70-85% | >95% | 12-24 hours | Good yields, high purity, one-pot procedure. | Requires a specific keto-ester precursor, use of hydride reducing agents. |
| Direct N-Alkylation | 50-70% | >90% | 24-48 hours | Utilizes readily available starting materials. | Moderate yields, potential for over-alkylation, may require higher temperatures. |
| Buchwald-Hartwig Amination | Potentially >80% | High | 8-24 hours | High functional group tolerance, milder conditions. | Requires specialized palladium catalysts and ligands. |
In-Depth Analysis of Synthetic Strategies
Reductive Amination of Ethyl Glyoxylate with Cyclopropylamine
This one-pot method involves the initial formation of an imine intermediate from ethyl glyoxylate and cyclopropylamine, which is then reduced in situ to the desired secondary amine. This approach is often favored for its efficiency and high yields.
Experimental Protocol:
To a solution of ethyl glyoxylate (1.0 eq) in a suitable solvent such as methanol or dichloromethane, cyclopropylamine (1.1 eq) is added, and the mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. Subsequently, a reducing agent, typically sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), is added portion-wise. The reaction is stirred for an additional 10-22 hours at room temperature. Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.
Caption: Reductive Amination Workflow
Direct N-Alkylation of Ethyl 2-Aminoacetate with a Cyclopropyl Halide
This classical approach involves the nucleophilic substitution of a halide on a cyclopropyl ring by the amino group of ethyl 2-aminoacetate (glycine ethyl ester). While straightforward, this method can sometimes be lower in yield and may require more forcing conditions.
Experimental Protocol:
Ethyl 2-aminoacetate hydrochloride (1.0 eq) is treated with a base, such as triethylamine or potassium carbonate, to generate the free amine. To this, a cyclopropyl halide, for instance, cyclopropyl bromide (1.2 eq), is added in a polar aprotic solvent like acetonitrile or DMF. The reaction mixture is heated, typically between 60-80 °C, for 24-48 hours. The progress of the reaction is monitored by TLC or GC-MS. After completion, the reaction mixture is worked up by extraction and the crude product is purified by distillation or column chromatography.
Caption: Direct N-Alkylation Pathway
Buchwald-Hartwig Amination: A Modern Alternative
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. While not as commonly employed for simple alkylamines, it represents a state-of-the-art method with high functional group tolerance and potentially milder reaction conditions. This approach would involve the coupling of ethyl 2-aminoacetate with a cyclopropyl halide or triflate.
Conceptual Workflow:
This reaction would necessitate a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or SPhos), and a base (e.g., NaOtBu or Cs₂CO₃) in an inert solvent like toluene or dioxane. The key advantage lies in its potential for high yields and applicability to a broader range of substrates, although it requires more specialized and costly reagents.
Caption: Buchwald-Hartwig Amination Cycle
Conclusion
The synthesis of this compound can be effectively achieved through several methodologies. For general laboratory scale with good yields and high purity, reductive amination presents a robust and efficient one-pot strategy. Direct N-alkylation , while conceptually simpler, may offer lower yields and require more optimization. For researchers exploring novel synthetic routes or dealing with more complex substrates where functional group tolerance is paramount, the Buchwald-Hartwig amination offers a powerful, albeit more resource-intensive, alternative. The choice of method will ultimately depend on the specific requirements of the research, including scale, available resources, and desired purity.
Comparative Analysis of Cyclopropylamine Derivatives and Alternative Monoamine Oxidase Inhibitors: An "In Vitro" and "In Vivo" Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of monoamine oxidase (MAO) inhibitors, with a focus on the cyclopropylamine class of compounds. Due to the limited availability of published "in vitro" and "in vivo" data for Ethyl 2-(cyclopropylamino)acetate, this document centers on a well-characterized cyclopropylamine derivative, Tranylcypromine. For comparative purposes, we have included data on other established MAO inhibitors from different chemical classes, namely Phenelzine (a hydrazine derivative) and Selegiline (a propargylamine derivative).
The objective of this guide is to offer a clear, data-driven comparison of these compounds' performance in inhibiting the two main isoforms of monoamine oxidase, MAO-A and MAO-B. This information is crucial for researchers in the fields of neuropharmacology and drug discovery who are exploring the therapeutic potential of MAO inhibition for conditions such as depression and neurodegenerative diseases.
"In Vitro" Comparative Data: Inhibition of Monoamine Oxidase Isoforms
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Tranylcypromine, Phenelzine, and Selegiline against MAO-A and MAO-B. Lower IC50 values indicate greater potency.
| Compound | Chemical Class | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity |
| Tranylcypromine | Cyclopropylamine | 2.3[1] | 0.95[1] | Non-selective |
| Phenelzine | Hydrazine | ~0.1 | ~1.0 | Non-selective |
| Selegiline | Propargylamine | ~100 | ~0.01 | MAO-B Selective[2] |
"In Vivo" Comparative Summary: Preclinical Models
This section provides a qualitative summary of the observed "in vivo" effects of the compared MAO inhibitors in preclinical animal models.
| Compound | Animal Model | Key Findings | Reference |
| Tranylcypromine | Murine model of neuroinflammation (LPS-induced) | Reduced microglial activation and levels of proinflammatory cytokines.[3] | [3] |
| Rat model of depression | Increased brain-derived neurotrophic factor (BDNF) expression in the frontal cortex.[4] | [4] | |
| Phenelzine | Rat models | Shown to increase brain levels of serotonin, norepinephrine, and dopamine. | [5] |
| Selegiline | Animal models of Parkinson's Disease | Demonstrates neuroprotective effects and symptomatic improvement.[6] | [6] |
Experimental Protocols
"In Vitro" MAO Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Test compounds (Tranylcypromine, Phenelzine, Selegiline) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate buffer (pH 7.4)
-
Spectrofluorometer
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the appropriate enzyme (MAO-A or MAO-B) to the phosphate buffer.
-
Add the test compound dilutions to the wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C to allow for irreversible inhibition to occur.
-
Initiate the enzymatic reaction by adding the specific substrate (kynuramine for MAO-A or benzylamine for MAO-B).
-
Monitor the production of the fluorescent product (4-hydroxyquinoline for MAO-A or benzaldehyde-related product for MAO-B) over time using a spectrofluorometer.
-
Calculate the rate of reaction for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.
"In Vivo" Murine Model of Lipopolysaccharide (LPS)-Induced Neuroinflammation
Objective: To assess the anti-neuroinflammatory effects of a test compound "in vivo".
Materials:
-
Wild-type mice
-
Test compound (e.g., Tranylcypromine)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
Equipment for intraperitoneal (i.p.) injections
-
Materials for tissue processing (brain homogenization) and analysis (e.g., ELISA for cytokines, immunohistochemistry for microglial markers).
Procedure:
-
Acclimatize mice to laboratory conditions.
-
Administer the test compound (e.g., Tranylcypromine at 3 mg/kg) or vehicle (PBS) via i.p. injection daily for a predetermined period (e.g., 3 days).[3]
-
On the final day of treatment, inject mice with LPS (e.g., 10 mg/kg, i.p.) or PBS.[3]
-
After a specific time post-LPS injection (e.g., 24 hours), euthanize the mice and collect brain tissue.
-
Process the brain tissue for analysis. This may include:
-
Homogenization for measuring proinflammatory cytokine levels (e.g., IL-1β, IL-6, TNF-α) using ELISA.
-
Fixation and sectioning for immunohistochemical staining of microglial activation markers (e.g., Iba1).
-
-
Quantify the levels of cytokines and the extent of microglial activation and compare the results between the different treatment groups.
Visualizations
Caption: Mechanism of Monoamine Oxidase (MAO) Inhibition.
Caption: Workflow for "In Vitro" and "In Vivo" MAO Inhibitor Evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 3. The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of chronic administration of tranylcypromine and rimonabant on behaviour and protein expression in brain regions of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Selegiline: a molecule with innovative potential - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Ethyl 2-(cyclopropylamino)acetate Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The cyclopropylamine moiety is a key pharmacophore in the design of potent enzyme inhibitors, offering a unique combination of rigidity and reactivity that facilitates strong and often irreversible binding to target enzymes. This guide provides a comparative analysis of the efficacy of inhibitors based on the "Ethyl 2-(cyclopropylamino)acetate" scaffold and its derivatives, targeting three distinct and therapeutically relevant enzymes: Monoamine Oxidase A (MAO-A), Lysine-Specific Demethylase 1 (LSD1), and Dipeptidyl Peptidase IV (DPP-IV). The data presented is compiled from various in vitro studies to aid in the rational design and development of novel therapeutics.
Executive Summary
This guide details the inhibitory activities of representative cyclopropylamine-based compounds against MAO-A, LSD1, and DPP-IV. The quantitative data, presented in tabular format, highlights the potency and selectivity of these inhibitors. Detailed experimental protocols for the key assays are provided to ensure reproducibility and facilitate further research. Additionally, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear understanding of the underlying biological processes and experimental designs.
Comparative Efficacy of Cyclopropylamine-Based Inhibitors
The following tables summarize the in vitro efficacy of selected cyclopropylamine derivatives against their respective enzyme targets. These compounds, while not all direct derivatives of "this compound," share the core cyclopropylamine feature and provide valuable structure-activity relationship (SAR) insights.
Table 1: Inhibitory Activity against Monoamine Oxidase A (MAO-A)
| Compound ID | Structure | Target | IC50 (nM) | Assay Type | Reference |
| Cis-N-benzyl-2-methoxycyclopropylamine | N-benzyl-2-methoxycyclopropylamine (cis isomer) | MAO-A | 170 | Fluorometric | [1][2] |
| Clorgyline | N-methyl-N-propargyl-3-(2,4-dichlorophenoxy)propylamine | MAO-A | (Positive Control) | Fluorometric | [3] |
Table 2: Inhibitory Activity against Lysine-Specific Demethylase 1 (LSD1)
| Compound ID | Structure | Target | IC50 (µM) | Assay Type | Reference |
| Compound VIIi | Cyclopropylamine containing cyanopyrimidine | LSD1 | 1.80 | Cell-based | [4] |
| Compound VIIm | Cyclopropylamine containing cyanopyrimidine | LSD1 | 6.08 | Cell-based | [4] |
| GSK2879552 | (Positive Control) | LSD1 | - | Chemiluminescence | [5] |
Table 3: Inhibitory Activity against Dipeptidyl Peptidase IV (DPP-IV)
| Compound ID | Structure | Target | IC50 (nM) | Assay Type | Reference |
| Compound 24b | trans-2-aryl-cyclopropylamine derivative | DPP-IV | <100 | Fluorometric | [6] |
| Sitagliptin | (Positive Control) | DPP-IV | - | Fluorometric | [7] |
Experimental Protocols
Detailed methodologies for the enzyme inhibition assays are crucial for the validation and comparison of inhibitor efficacy.
Monoamine Oxidase A (MAO-A) Inhibition Assay
This protocol outlines a fluorometric method to determine the inhibitory activity of compounds against MAO-A.[3][8]
Materials:
-
Recombinant human MAO-A enzyme
-
MAO-A substrate (e.g., Tyramine)
-
Test inhibitor and positive control (Clorgyline)
-
OxiRed™ Probe
-
Developer
-
MAO-A Assay Buffer
-
96-well black plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the MAO-A enzyme, substrate, developer, and OxiRed™ Probe in MAO-A Assay Buffer. Prepare serial dilutions of the test inhibitor and positive control.
-
Enzyme and Inhibitor Incubation: Add 50 µL of the MAO-A enzyme solution to each well of a 96-well plate. Add 10 µL of the diluted test compounds or controls to the respective wells. Incubate for 10 minutes at 25°C.
-
Reaction Initiation: Prepare a substrate solution containing the MAO-A substrate, OxiRed™ Probe, and Developer. Add 40 µL of this solution to each well to initiate the reaction.
-
Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 10-30 minutes at 25°C.
-
Data Analysis: Determine the rate of reaction from the linear portion of the fluorescence versus time plot. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by non-linear regression.
Lysine-Specific Demethylase 1 (LSD1) Inhibition Assay
This protocol describes a fluorometric assay to measure the inhibition of LSD1 activity.[9][10]
Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated histone H3 peptide substrate (e.g., H3K4me2)
-
Test inhibitor and positive control
-
LSD1 Assay Buffer
-
Streptavidin-coated microplates
-
Primary antibody against the demethylated product
-
Europium-labeled secondary antibody
-
Fluorescence microplate reader
Procedure:
-
Enzyme Reaction: In a reaction tube, combine the LSD1 enzyme, test inhibitor or vehicle, and LSD1 assay buffer. Initiate the reaction by adding the biotinylated histone H3 peptide substrate. Incubate for a defined period (e.g., 60-120 minutes) at 37°C.
-
Capture: Stop the reaction and transfer the mixture to a streptavidin-coated microplate. Incubate to allow the biotinylated peptide to bind to the plate.
-
Antibody Incubation: Wash the plate to remove unbound components. Add the primary antibody that specifically recognizes the demethylated histone mark and incubate.
-
Secondary Antibody and Detection: After another wash step, add the europium-labeled secondary antibody and incubate.
-
Measurement: After a final wash, add an enhancement solution and measure the time-resolved fluorescence.
-
Data Analysis: The fluorescence signal is proportional to the amount of demethylated product. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay
This protocol details a fluorometric assay for determining the inhibitory potency of compounds against DPP-IV.[7][11][12]
Materials:
-
Recombinant human DPP-IV enzyme
-
DPP-IV substrate (e.g., Gly-Pro-AMC)
-
Test inhibitor and positive control (e.g., Sitagliptin)
-
DPP-IV Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
96-well black plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the DPP-IV enzyme and substrate in the assay buffer. Prepare serial dilutions of the test inhibitor and positive control.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the DPP-IV enzyme solution to each well. Add the test compound or control and pre-incubate for 10 minutes at 37°C.
-
Reaction Initiation: Add the Gly-Pro-AMC substrate solution to all wells to start the reaction.
-
Measurement: Measure the fluorescence intensity kinetically with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm for 30 minutes at 37°C.
-
Data Analysis: Calculate the initial reaction velocity from the linear phase of the fluorescence curve. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems and experimental procedures is essential for a comprehensive understanding.
MAO-A Signaling Pathway in Neurotransmitter Regulation
Caption: MAO-A metabolizes serotonin, regulating its levels in the presynaptic neuron.
LSD1-Mediated Gene Silencing Pathway
Caption: LSD1 removes methyl groups from histone H3, leading to gene silencing.
DPP-IV in Glucose Homeostasis and Immune Regulation
Caption: DPP-IV inactivates incretin hormones and modulates immune cell function.
Experimental Workflow for Inhibitor Screening
References
- 1. Table 1, LSD1 histone demethylaseassay protocol - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. epigentek.com [epigentek.com]
- 10. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Activity Relationship (SAR) of Ethyl 2-(cyclopropylamino)acetate Derivatives and Analogs in Oncology Research
For researchers, scientists, and drug development professionals, understanding the nuanced relationships between a molecule's structure and its biological activity is paramount. This guide provides an objective comparison of the performance of derivatives based on the "Ethyl 2-(cyclopropylamino)acetate" scaffold and its close analogs, with a focus on their applications in oncology. The inclusion of the cyclopropylamine moiety is a common strategy in medicinal chemistry to enhance potency and metabolic stability.[1] This guide summarizes key quantitative data, details experimental protocols for crucial assays, and visualizes structure-activity relationships to facilitate further research and development in this promising area.
I. Comparative Analysis of Biological Activities
The following tables summarize the structural modifications and corresponding biological activities of various cyclopropylamine-containing compounds, primarily focusing on their efficacy as Lysine-Specific Demethylase 1 (LSD1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.
A. Cyclopropylamine-Containing Cyanopyrimidines as LSD1 Inhibitors
Recent studies have explored a series of cyclopropylamine-containing cyanopyrimidine derivatives as potent anticancer agents targeting LSD1.[2] The core structure involves a cyanopyrimidine scaffold linked to a cyclopropylamine moiety. The SAR studies focused on modifications of the thioether substituent on the pyrimidine ring and substitutions on the phenyl ring.
| Compound ID | R (Thioether) | R' (Phenyl Substitution) | LSD1 IC50 (µM) | Anticancer Activity (Cell Line) | Reference |
| VIIb | n-propyl | H | 2.25 | Potent against 60 cancer cell lines | [2] |
| VIIi | isopropyl | H | 1.80 | Potent against 60 cancer cell lines | [2] |
| VIIm | n-propyl | 4-CH3 | 6.08 | Potent against 60 cancer cell lines | [2] |
Key SAR Observations for LSD1 Inhibitors:
-
The presence of an n-propyl or isopropyl thioether group at the R position was found to be favorable for potent anticancer activity.[2]
-
Unsubstituted or electron-donating groups (like methyl) at the para-position of the phenyl ring (R') resulted in enhanced anticancer activity.[2]
-
Specifically, against leukemia, an electron-donating isopropyl group on the phenyl ring markedly improved anticancer efficacy.[2]
B. Pyrrolo[2,1-f][1][2][3]triazines with Cyclopropylcarbamoyl Moiety as VEGFR-2 Inhibitors
A series of pyrrolo[2,1-f][1][2][3]triazine derivatives featuring a 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group at the C-4 position have been identified as potent VEGFR-2 kinase inhibitors.[4] The SAR exploration centered on modifications of the 1,3,5-oxadiazole ring appended to the C-6 position of the pyrrolotriazine core.
| Compound ID | R (Oxadiazole Substitution) | VEGFR-2 IC50 (nM) | Reference |
| 32 | Methyl | 10 | [4] |
| 35 | Ethyl | 5 | [4] |
| 37 | Isopropyl | 3 | [4] |
Key SAR Observations for VEGFR-2 Inhibitors:
-
The introduction of the 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group was crucial for potent VEGFR-2 inhibition.[4]
-
Increasing the steric bulk of the alkyl substituent on the oxadiazole ring (R group) from methyl to isopropyl led to a significant increase in inhibitory potency against VEGFR-2.[4]
II. Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of these cyclopropylamine derivatives are crucial for reproducibility and further development.
A. General Synthesis of Cyclopropylamine-Containing Cyanopyrimidines
The synthesis of the target cyanopyrimidine derivatives generally involves a multi-step process starting from commercially available materials. A representative synthetic workflow is depicted below.
Step-by-step protocol:
-
Synthesis of Thioether Intermediate: To a solution of 2,4-dichloro-5-cyanopyrimidine in anhydrous THF, sodium hydride is added, followed by the dropwise addition of the corresponding substituted thiophenol. The reaction mixture is stirred at room temperature to yield the intermediate thioether.
-
Amination with Cyclopropylamine: The thioether intermediate is then reacted with cyclopropylamine in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in a solvent like n-butanol under reflux to afford the N-cyclopropylamino intermediate.
-
Suzuki Coupling: The final products are obtained via a Suzuki coupling reaction between the N-cyclopropylamino intermediate and a substituted boronic acid in the presence of a palladium catalyst (e.g., Pd2(dba)3), a ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in a solvent like dioxane.
B. In Vitro LSD1 Inhibition Assay
The inhibitory activity of the synthesized compounds against LSD1 can be determined using a commercially available LSD1 inhibitor screening assay kit.
Protocol Overview:
-
A solution of the test compound is prepared in the assay buffer.
-
The LSD1 enzyme is added to the wells of a microtiter plate.
-
The reaction is initiated by adding the substrate (e.g., a biotinylated histone H3 peptide).
-
The plate is incubated to allow the demethylation reaction to proceed.
-
A primary antibody that recognizes the demethylated substrate is added, followed by a secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).
-
A chemiluminescent substrate is added, and the luminescence is measured using a microplate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
C. In Vitro VEGFR-2 Kinase Assay
The inhibitory potency of the compounds against VEGFR-2 kinase can be assessed using a variety of in vitro kinase assay formats.
Protocol Overview:
-
Recombinant human VEGFR-2 kinase is incubated with a specific peptide substrate and ATP in a reaction buffer.
-
The test compound is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using methods such as radioactive 32P-ATP incorporation, fluorescence polarization, or an enzyme-linked immunosorbent assay (ELISA) with a phospho-specific antibody.
-
The IC50 values are determined from the dose-response curves.
D. Cell Proliferation Assay (MTT Assay)
The antiproliferative activity of the compounds against various cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol Overview:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
The MTT reagent is added to each well and incubated for a few hours, during which viable cells metabolize the MTT into a purple formazan product.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are determined.
III. Visualizing Structure-Activity Relationships
The following diagrams, generated using the DOT language, illustrate key SAR trends and experimental workflows.
This guide provides a foundational understanding of the SAR for "this compound" derivatives and their analogs in an oncological context. The presented data and protocols offer a starting point for researchers to design and synthesize novel compounds with improved therapeutic potential. Further exploration of diverse scaffolds and biological targets will undoubtedly continue to expand the utility of the cyclopropylamine motif in drug discovery.
References
- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Ethyl 2-(cyclopropylamino)acetate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Ethyl 2-(cyclopropylamino)acetate, ensuring the protection of both laboratory personnel and the environment.
It is imperative to obtain and consult the Safety Data Sheet (SDS) provided by the supplier for specific hazard information and disposal recommendations for this compound. While a specific, detailed SDS was not publicly available through general searches, the following procedures are based on established best practices for laboratory chemical waste management and should be followed in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols.
Immediate Safety and Logistical Information
The disposal of this compound, as with most chemical waste, is regulated by agencies such as the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[1][2] Therefore, it must not be disposed of in regular trash or poured down the sewer system.[1][3] All chemical waste should be managed through your institution's EHS hazardous waste program.[1][3]
Quantitative Data Summary
While comprehensive hazard data was not available, the following physical properties for this compound (CAS No. 71922-62-8) have been identified:
| Property | Value |
| CAS Number | 71922-62-8 |
| Flash Point | 73.4 ± 22.6 °C |
| Vapor Pressure | 0.4 ± 0.4 mmHg at 25°C |
Data sourced from publicly available chemical databases.
The flash point suggests that this compound is a combustible liquid and should be handled accordingly, away from ignition sources.
Step-by-Step Disposal Protocol
The following is a detailed methodology for the proper disposal of this compound:
-
Waste Identification and Classification :
-
Personal Protective Equipment (PPE) :
-
Before handling the waste, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
-
Waste Collection and Container Selection :
-
Collect waste this compound in a designated, compatible waste container. Plastic containers are often preferred over glass to minimize the risk of breakage.[1]
-
Ensure the container is in good condition, with no leaks or cracks, and has a secure, tight-fitting lid.[4]
-
Do not mix this compound with other incompatible waste streams. Always segregate waste based on chemical compatibility to prevent dangerous reactions.
-
-
Labeling the Waste Container :
-
As soon as the first drop of waste is added, label the container with a hazardous waste tag provided by your institution's EHS department.[1][3]
-
The label must include the following information:
-
The full, unabbreviated chemical name: "this compound".
-
The words "Hazardous Waste".[1]
-
The date of waste generation.[1]
-
The specific hazards associated with the chemical (as identified in the SDS).
-
The name and contact information of the principal investigator or laboratory supervisor.[1]
-
The location (building and room number) where the waste was generated.[1]
-
-
-
Storage of Chemical Waste :
-
Store the labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be under the direct control of laboratory personnel and away from general traffic areas.
-
Ensure secondary containment is used to capture any potential leaks or spills.[3]
-
Keep the waste container closed at all times, except when adding waste.[4]
-
-
Arranging for Disposal :
-
Once the waste container is full or is no longer being added to, contact your institution's EHS department to arrange for a hazardous waste pickup.[3]
-
Complete any required waste disposal forms accurately and completely.[1]
-
Do not transport hazardous waste outside of your laboratory; this should be done by trained EHS personnel.[3]
-
-
Disposal of Empty Containers :
-
An empty container that has held this compound must be triple-rinsed with a suitable solvent.[3][4]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[3][4]
-
After triple-rinsing, the original label on the container should be defaced or removed, and the container can then typically be disposed of in the regular trash.[3]
-
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Ethyl 2-(cyclopropylamino)acetate
Essential Safety and Handling Guide for Ethyl 2-(cyclopropylamino)acetate
This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the known hazards of structurally similar chemicals, such as ethyl esters and secondary amines.
Inferred Hazard Assessment
Based on its chemical structure, this compound is anticipated to present the following hazards:
-
Flammable Liquid : Like many ethyl esters, this compound is likely flammable.[1][2][3][4][5][6][7][8][9]
-
Skin and Eye Irritant : Direct contact may cause skin irritation and serious eye irritation.[1][5][6][7][9][10]
-
Respiratory Irritant : Inhalation of vapors may lead to respiratory tract irritation.[1][5][7][10]
-
Harmful if Swallowed : Ingestion of the substance may be harmful to health.[1][5][7]
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required to handle this compound safely.
| Protection Category | Recommended PPE Specifications |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may be necessary for splash hazards.[11] |
| Skin Protection | Wear a fully-buttoned laboratory coat. Handle with chemically resistant gloves that have been inspected prior to use. Butyl or neoprene gloves are recommended; nitrile gloves may not offer sufficient protection.[11][12] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[10][12] If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[11] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to ensure laboratory safety.
Step-by-Step Handling Protocol
-
Preparation :
-
Storage :
-
Store containers in a cool, dry, and well-ventilated area, away from direct sunlight, heat, sparks, and other sources of ignition.[3][4][6][7][12]
-
Keep containers tightly closed and store below eye level.[1][3][12]
-
Store away from incompatible materials such as strong oxidizers, acids, and bases.[12]
-
-
Usage :
Emergency Spill Response
-
Isolate and Ventilate : Immediately evacuate the area, remove all ignition sources, and ensure the area is well-ventilated.[3]
-
Containment : Wear appropriate PPE and absorb the spill with an inert, dry material such as sand or vermiculite.
-
Collection : Place the absorbed material into a suitable, sealed container for hazardous waste disposal.[12]
-
Decontamination : Clean the spill area thoroughly.
Disposal Plan
-
Waste Collection : Collect all waste containing this compound in a compatible and clearly labeled hazardous waste container.[12]
-
Regulations : Dispose of the chemical waste in accordance with all applicable local, state, and federal regulations.[1][3] Do not dispose of this material down the drain or in the regular waste stream.[12]
Procedural Workflow Diagram
The following diagram illustrates the logical flow for safely handling this compound in a laboratory setting.
Caption: Safe Handling Workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. meridianbioscience.com [meridianbioscience.com]
- 3. rolfeschemicals.com [rolfeschemicals.com]
- 4. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 5. uwm.edu [uwm.edu]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. godavaribiorefineries.com [godavaribiorefineries.com]
- 8. adokim.com.tr [adokim.com.tr]
- 9. rcilabscan.com [rcilabscan.com]
- 10. aksci.com [aksci.com]
- 11. echemi.com [echemi.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
